pan-KRAS-IN-5
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H36FIN4O2 |
|---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-[(E)-2-[6-fluoro-1-methyl-7-(2-pyrrolidin-1-ylethylamino)quinolin-1-ium-2-yl]ethenyl]chromen-2-one iodide |
InChI |
InChI=1S/C31H35FN4O2.HI/c1-4-36(5-2)26-13-9-23-18-24(31(37)38-30(23)20-26)10-12-25-11-8-22-19-27(32)28(21-29(22)34(25)3)33-14-17-35-15-6-7-16-35;/h8-13,18-21H,4-7,14-17H2,1-3H3;1H/b12-10+; |
InChI Key |
VNLMNCKBXYKVCA-VHPXAQPISA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Pan-KRAS-IN-5: A Technical Guide to its Mechanism of Action as a Novel KRAS Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5 (also known as compound 15a) is a novel small molecule inhibitor that represents a significant advancement in the challenging field of targeting KRAS-driven cancers. Unlike conventional inhibitors that target the KRAS protein directly, this compound employs a unique mechanism by targeting the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). Specifically, it binds to and stabilizes G-quadruplex structures within the KRAS mRNA, leading to the inhibition of KRAS protein translation. This pan-KRAS approach effectively downregulates KRAS protein levels regardless of the specific KRAS mutation, offering a potential therapeutic strategy for a broad range of KRAS-mutant tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a pan-KRAS translation inhibitor by specifically targeting and stabilizing RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1] The binding of this compound to these rG4 structures impedes the ribosomal machinery from initiating translation, thereby selectively reducing the synthesis of the KRAS protein.[1] This translational inhibition occurs without altering the levels of KRAS mRNA itself.[1] The subsequent depletion of KRAS protein disrupts downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and growth.[1] Consequently, treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells harboring KRAS mutations.[1]
Diagram: Proposed Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for KRAS RNA G-Quadruplexes
| Target RNA G-Quadruplex | Binding Affinity (KD) (μM) |
| utr-z | 2.3[1] |
| utr-1 | 0.9[1] |
Table 2: In Vitro Cellular Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3[1] |
| PANC-1 | Pancreatic | G12D | 5.6[1] |
| HPAF-II | Pancreatic | G12D | 5.4[1] |
| SW620 | Colorectal | G12V | 5.1[1] |
| HCT116 | Colorectal | G13D | 4.0[1] |
| NCI-H358 | Lung | G12C | 4.8[1] |
This compound showed no appreciable cytotoxicity in KRASWT glioblastoma cells or KRASWT normal cells.[1]
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | 62.0%[1] |
| 5.0 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | 70.3%[1] |
No significant body weight loss or signs of toxicity were observed in the treated mice.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
RNA G-Quadruplex Binding Assay (Fluorescence Titration)
This protocol is a standard method for determining the binding affinity of a small molecule to a nucleic acid structure.
-
RNA Preparation: The RNA oligonucleotides corresponding to the KRAS 5'-UTR G-quadruplex forming sequences (utr-z and utr-1) are synthesized and purified. The RNA is annealed in a buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Fluorescence Titration: The assay is performed in a quartz cuvette using a spectrofluorometer. A fixed concentration of the RNA G-quadruplex is titrated with increasing concentrations of this compound.
-
Data Acquisition: The fluorescence emission spectrum of the solution is recorded after each addition of the compound, following an equilibration period. The excitation wavelength is set according to the absorbance maximum of this compound, and the emission is scanned over a relevant wavelength range.
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of this compound. The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (KD).
Cell Viability Assay (MTT or SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 μM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT/SRB Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB solution (sulforhodamine B) is added to each well and incubated according to the manufacturer's protocol.
-
Signal Detection: For the MTT assay, the formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For the SRB assay, the protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., KRAS, p-MEK, p-ERK, p-AKT, p-mTOR, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of human cancer cells (e.g., MIA PaCa-2) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound at specified doses (e.g., 2.5 and 5.0 mg/kg), while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is terminated after a predetermined period (e.g., 18 days) or when the tumors in the control group reach a certain size.
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to the control group. The tumors and major organs may be harvested for further analysis (e.g., western blotting for KRAS expression, histopathology for toxicity assessment).
Signaling Pathways and Experimental Workflows
Diagram: Signaling Pathway Affected by this compound
Caption: Downstream signaling pathways inhibited by this compound.
Diagram: Experimental Workflow for Characterizing this compound
References
Pan-KRAS-IN-5: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, mechanism of action, and preclinical development of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor. The information is presented to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For a long time, KRAS was considered "undruggable" due to the absence of well-defined pockets for small molecule binding.[3] While the development of covalent inhibitors targeting the KRAS G12C mutant has been a significant breakthrough, there remains a critical need for therapies that can address a broader range of KRAS mutations.[4][5]
This compound (also known as compound 15a) has emerged as a promising pan-KRAS inhibitor with a unique mechanism of action.[4][6] Instead of directly targeting the KRAS protein, it acts at the translational level by binding to and stabilizing RNA G-quadruplexes (rG4s) in the 5'-untranslated region (5'-UTR) of KRAS mRNA.[4][6] This stabilization impedes the translation of the KRAS protein, leading to the downstream inhibition of oncogenic signaling pathways and suppression of tumor growth.[4][6]
This guide provides a detailed overview of the quantitative data supporting the efficacy of this compound, the experimental protocols used in its evaluation, and visualizations of its mechanism and the scientific workflow that led to its discovery.
Quantitative Data
The preclinical efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound for KRAS rG4s
| Target rG4 Sequence | Binding Affinity (KD) in µM |
| utr-z | 2.3[6] |
| utr-1 | 0.9[6] |
Table 2: In Vitro Anti-proliferative Activity of this compound in KRAS-mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 in µM (24h) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3[6] |
| PANC-1 | Pancreatic | G12D | 5.6[6] |
| HPAF-II | Pancreatic | G12D | 5.4[6] |
| SW620 | Colorectal | G12V | 5.1[6] |
| HCT116 | Colorectal | G13D | 4.0[6] |
| NCI-H358 | Lung | G12C | 4.8[6] |
The inhibitor showed no significant cytotoxicity in KRAS wild-type glioblastoma cells or normal cells.[6]
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Effect on KRAS Protein Levels | Effect on KRAS mRNA Levels |
| This compound | 2.5 mg/kg, i.p., daily for 18 days | 62.0%[6] | Reduced[6] | No effect[6] |
| This compound | 5.0 mg/kg, i.p., daily for 18 days | 70.3%[6] | Reduced[6] | No effect[6] |
No significant body weight loss was observed in the treated mice.[6]
Mechanism of Action and Signaling Pathways
This compound functions as a pan-KRAS translation inhibitor.[4][6] Its primary mechanism involves binding to and stabilizing RNA G-quadruplex structures within the 5'-UTR of KRAS mRNA. This action inhibits the translation of KRAS protein, leading to a reduction in total KRAS protein levels without altering KRAS mRNA levels.[6] The subsequent decrease in KRAS protein disrupts downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[6] This ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells driven by KRAS mutations.[6]
References
- 1. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bioengineer.org [bioengineer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
Pan-KRAS-IN-5: A Technical Guide to Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5 is a novel small molecule inhibitor that demonstrates a unique mechanism of action by targeting the translation of the KRAS oncogene. This inhibitor functions as a pan-KRAS translation inhibitor by specifically binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This interaction sterically hinders the ribosomal machinery, leading to a reduction in the synthesis of both wild-type and mutant KRAS proteins. The subsequent decrease in KRAS protein levels disrupts downstream signaling pathways critical for cancer cell proliferation and survival, including the MAPK and PI3K-AKT pathways.[1] This technical guide provides a comprehensive overview of the target binding characteristics, affinity, and cellular activity of this compound, along with detailed experimental protocols for key assays.
Target Binding and Mechanism of Action
This compound exerts its anticancer effects by directly interacting with specific RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures are formed in guanine-rich regions of nucleic acids. By binding to these rG4s, this compound stabilizes their conformation, which in turn inhibits the initiation of KRAS translation. This leads to a dose- and time-dependent decrease in the intracellular concentration of the KRAS protein, without affecting KRAS mRNA levels.[1]
The reduction in KRAS protein disrupts downstream signaling cascades, as evidenced by the decreased phosphorylation of key effector proteins such as MEK, ERK, AKT, and mTOR.[1] This ultimately leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and a potent and selective cytotoxic effect on KRAS-driven cancer cells.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
The binding affinity and cytotoxic activity of this compound have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity of this compound for KRAS RNA G-quadruplexes
| Target RNA G-quadruplex | Dissociation Constant (KD) (μM) |
| utr-z | 2.3[1] |
| utr-1 | 0.9[1] |
Table 2: Cytotoxic Activity (IC50) of this compound in KRAS-Driven Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3[1] |
| PANC-1 | Pancreatic | G12D | 5.6[1] |
| HPAF-II | Pancreatic | G12D | 5.4[1] |
| SW620 | Colorectal | G12V | 5.1[1] |
| HCT116 | Colorectal | G13D | 4.0[1] |
| NCI-H358 | Lung | G12C | 4.8[1] |
This compound showed no significant cytotoxicity in KRAS wild-type glioblastoma or normal cells.[1]
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Dose (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) |
| 2.5 | Daily for 18 days | 62.0[1] |
| 5.0 | Daily for 18 days | 70.3[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Caption: Isothermal Titration Calorimetry workflow.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the target KRAS 5'-UTR RNA G-quadruplex-forming sequences (e.g., utr-z, utr-1).
-
Dissolve the RNA and this compound in the same buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to minimize heat of dilution effects.
-
Degas all solutions prior to use to prevent bubble formation in the calorimeter.
-
Determine the accurate concentrations of the RNA and the compound using UV-Vis spectrophotometry.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the RNA solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a defined spacing between injections to allow for re-equilibration.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to RNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MIA PaCa-2, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
References
Pan-KRAS-IN-5: A Technical Guide to its Downstream Signaling Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5, also identified as compound 15a, is a novel pan-KRAS translation inhibitor that presents a promising strategy for targeting KRAS-driven cancers, irrespective of the specific KRAS mutation. Unlike inhibitors that target the KRAS protein directly, this compound operates through a unique mechanism by binding to and stabilizing RNA G-quadruplexes (rG4s) within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). This action impedes the translation of the KRAS protein, leading to a reduction in its expression. The subsequent depletion of KRAS protein levels results in the dose- and time-dependent inhibition of downstream oncogenic signaling pathways, notably the MAPK and PI3K-AKT-mTOR cascades. This guide provides a comprehensive overview of the downstream effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Mechanism of Action
This compound is a coumarin-quinolinium derivative designed to selectively target and stabilize rG4 structures in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures act as translational repressors. By binding to these rG4s, this compound effectively inhibits the synthesis of the KRAS protein, thereby blocking its function in a "pan-KRAS" manner, meaning it is effective against various KRAS mutations.[1]
Quantitative Data
Binding Affinity to KRAS RNA G-Quadruplexes
This compound demonstrates strong binding to KRAS rG4s.[2]
| Target | Dissociation Constant (KD) (μM) |
| utr-z | 2.3 |
| utr-1 | 0.9 |
In Vitro Antiproliferative Activity
The inhibitor selectively targets KRAS-driven cancer cells for cytotoxicity.[2]
| Cell Line | KRAS Status | IC50 (μM) (24h treatment) |
| MIA PaCa-2 | G12C | 3.3 |
| PANC-1 | G12D | 5.6 |
| HPAF-II | G12D | 5.4 |
| SW620 | G12V | 5.1 |
| HCT116 | G13D | 4.0 |
| NCI-H358 | G12C | 4.8 |
In Vivo Antitumor Efficacy
In a KRAS-mutant MIA PaCa-2 xenograft model in male BALB/C-nu/nu mice, this compound showed significant tumor growth inhibition.[2]
| Dose (intraperitoneal) | Tumor Growth Inhibition (TGI) |
| 2.5 mg/kg/day | 62.0% |
| 5.0 mg/kg/day | 70.3% |
Downstream Signaling Effects
Treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key proteins in the MAPK and PI3K-AKT signaling pathways.[2]
Cellular Consequences
-
Inhibition of KRAS Protein Expression : this compound at concentrations of 1.25-5.0 μM reduces KRAS protein levels in PANC-1, MIA PaCa-2, and NCI-H358 cells over a 48-hour period, without affecting KRAS mRNA levels.[2]
-
Cell Cycle Arrest : A 24-hour treatment with 1.25-5.0 μM of the inhibitor causes a dose-dependent G2/M phase arrest in MIA PaCa-2 cells.[2]
-
Induction of Apoptosis : The compound induces the cleavage of caspase 3 in KRAS mutant MIA PaCa-2 cancer cells, indicating the initiation of apoptosis.[2]
Experimental Protocols
Cell Culture
-
Cell Lines : MIA PaCa-2, PANC-1, HPAF-II, SW620, HCT116, and NCI-H358 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions : Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
-
Cell Lysis : After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, KRAS, and a loading control like GAPDH) overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment : Cells are treated with various concentrations of this compound for 24 hours.
-
MTT Incubation : MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
-
Animal Model : Four-week-old male BALB/c nude mice are used.
-
Cell Implantation : MIA PaCa-2 cells are injected subcutaneously into the flanks of the mice.
-
Drug Administration : When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered daily via intraperitoneal injection at doses of 2.5 and 5.0 mg/kg.
-
Monitoring : Tumor volume and mouse body weight are measured regularly throughout the 18-day treatment period.
-
Endpoint Analysis : At the end of the study, tumors are excised, and may be used for further analysis such as western blotting or immunohistochemistry to confirm target engagement.
Conclusion
This compound represents a novel class of pan-KRAS inhibitors with a distinct mechanism of action that circumvents the challenges of targeting the KRAS protein directly. By inhibiting KRAS translation, it effectively downregulates downstream pro-survival signaling pathways, leading to cell cycle arrest, apoptosis, and potent antitumor activity in preclinical models of KRAS-driven cancers. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of targeting KRAS at the translational level.
References
Pan-KRAS-IN-5: A Technical Guide to its Impact on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5 is a novel, cell-permeable small molecule that functions as a pan-KRAS translation inhibitor. It exerts its anticancer effects by targeting and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS mRNA. This action effectively blocks KRAS protein synthesis, leading to the downstream suppression of critical oncogenic signaling cascades, most notably the MAPK and PI3K-AKT pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on the MAPK pathway. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[1] The mitogen-activated protein kinase (MAPK) pathway is a critical downstream effector of KRAS. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. This compound represents a promising therapeutic strategy by targeting KRAS at the translational level, thereby inhibiting the production of both wild-type and mutant KRAS proteins.
Mechanism of Action
This compound is a pan-KRAS translation inhibitor that specifically targets 5'-UTR RNA G-quadruplexes (rG4s).[2] By strongly binding to and stabilizing these KRAS rG4s, it effectively inhibits the translation of KRAS mRNA.[2] This leads to a reduction in the total levels of KRAS protein, which in turn blocks the downstream MAPK and PI3K-AKT signaling pathways.[2] The inhibition of these pathways ultimately induces cell cycle arrest and apoptosis in KRAS-driven cancer cells.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various assays.
Table 1: Binding Affinity of this compound for KRAS RNA G-quadruplexes [2]
| Target | Binding Affinity (KD) |
| utr-z | 2.3 μM |
| utr-1 | 0.9 μM |
Table 2: In Vitro Anti-proliferative Activity of this compound in KRAS-mutant Cancer Cell Lines (72h treatment)
| Cell Line | KRAS Mutation | IC50 |
| MIA PaCa-2 | G12C | 3.3 μM[2] |
| PANC-1 | G12D | 5.6 μM[2] |
| HPAF-II | G12D | 5.4 μM[2] |
| SW620 | G12V | 5.1 μM[2] |
| HCT116 | G13D | 4.0 μM[2] |
| NCI-H358 | G12C | 4.8 μM[2] |
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model [2]
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | 2.5 mg/kg, i.p., daily for 18 days | 62.0% |
| This compound | 5.0 mg/kg, i.p., daily for 18 days | 70.3% |
Impact on the MAPK Pathway
This compound effectively suppresses the MAPK signaling cascade by reducing the expression of KRAS protein. This leads to a dose- and time-dependent decrease in the phosphorylation of key downstream kinases, MEK and ERK.[2]
Visualization of the MAPK Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits KRAS translation, blocking the MAPK pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the impact of this compound on the MAPK pathway.
Western Blotting for MAPK Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation status of MEK and ERK.
Methodology:
-
Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 μM) for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Implantation: MIA PaCa-2 cells are subcutaneously injected into the flank of each mouse.
-
Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 2.5 and 5.0 mg/kg) daily for a defined period (e.g., 18 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound presents a compelling strategy for targeting KRAS-driven cancers by inhibiting KRAS translation. Its ability to suppress the MAPK pathway, as evidenced by the reduction in MEK and ERK phosphorylation, underlies its potent anti-proliferative and pro-apoptotic effects. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and therapeutic application of pan-KRAS inhibitors. Further investigation into the broader signaling impacts and potential resistance mechanisms will be crucial for the clinical development of this promising class of anti-cancer agents.
References
Pan-KRAS-IN-5: A Technical Guide to a Novel Inhibitor of KRAS Translation and its Impact on the PI3K/AKT Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS is a frequently mutated oncogene in human cancers, driving tumor growth and survival through downstream signaling pathways, including the PI3K/AKT cascade. Direct inhibition of KRAS has been a long-standing challenge in cancer therapy. This technical guide details the mechanism and effects of pan-KRAS-IN-5, a novel small molecule inhibitor that targets KRAS at the translational level. By stabilizing G-quadruplex structures in the 5'-untranslated region (5'-UTR) of KRAS mRNA, this compound effectively suppresses KRAS protein expression. This leads to the downstream inhibition of the PI3K/AKT signaling pathway, resulting in reduced cell proliferation, induction of apoptosis in KRAS-driven cancer cells, and significant anti-tumor activity in preclinical models. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the inhibitor's efficacy, and detailed experimental protocols for researchers in the field.
The PI3K/AKT Signaling Cascade: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many human cancers, often contributing to tumor progression and resistance to therapy.[3]
The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[5] This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2.[5] Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a variety of cellular responses.
dot
Caption: The PI3K/AKT Signaling Pathway.
This compound: A Novel Mechanism of KRAS Inhibition
This compound is a novel, potent pan-KRAS translation inhibitor.[6] Unlike inhibitors that target the KRAS protein directly, this compound functions by binding to and stabilizing RNA G-quadruplexes (rG4s) present in the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[2] This stabilization impedes the translation of KRAS mRNA into protein, leading to a reduction in the total levels of KRAS protein within the cell, irrespective of the KRAS mutation status.[2][6] This unique mechanism of action makes it a "pan-KRAS" inhibitor, with the potential to be effective against a wide range of KRAS-driven cancers.
dot
Caption: Mechanism of action of this compound.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various preclinical studies, demonstrating its potent effects on cell viability, downstream signaling, and in vivo tumor growth.
Inhibition of Cell Proliferation
This compound demonstrates selective cytotoxicity against KRAS-driven cancer cell lines while showing minimal effect on KRAS wild-type (KRASWT) cells.
| Cell Line | KRAS Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 3.3 |
| PANC-1 | G12D | 5.6 |
| HPAF-II | G12D | 5.4 |
| SW620 | G12V | 5.1 |
| HCT116 | G13D | 4.0 |
| NCI-H358 | G12C | 4.8 |
| KRASWT Glioblastoma | WT | > 50 |
| KRASWT Normal Cells | WT | > 50 |
| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |
Inhibition of PI3K/AKT and MAPK Signaling
Treatment of KRAS-mutant cancer cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors in both the PI3K/AKT and MAPK pathways.
| Target Protein | Cell Line | Treatment | Result |
| p-AKT (Ser473) | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |
| p-mTOR | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |
| p-MEK | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |
| p-ERK | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |
| p-AKT (Ser473) | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |
| p-mTOR | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |
| p-MEK | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |
| p-ERK | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |
| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |
In Vivo Anti-Tumor Efficacy
In a KRAS-mutant MIA PaCa-2 xenograft model, this compound demonstrated significant inhibition of tumor growth.
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) |
| 2.5 mg/kg (i.p., daily) | 62.0% |
| 5.0 mg/kg (i.p., daily) | 70.3% |
| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
dot
Caption: Experimental workflow for the MTT cell viability assay.
Western Blotting for PI3K/AKT Pathway Proteins
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT signaling pathway following treatment with this compound.
-
Cell Lysis: Treat MIA PaCa-2 cells with this compound for the specified time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject KRAS-mutant cancer cells (e.g., 5 x 106 MIA PaCa-2 cells) into the flank of immunodeficient mice.[7]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound represents a promising new strategy for targeting KRAS-driven cancers. Its unique mechanism of inhibiting KRAS translation offers a potential advantage over direct protein inhibitors, particularly in overcoming certain resistance mechanisms. The demonstrated ability of this compound to suppress the PI3K/AKT signaling pathway underscores its potential as a potent anti-cancer agent. Further research is warranted to fully elucidate its therapeutic potential, including its efficacy in a broader range of KRAS-mutant cancer models and its potential for combination therapies with other targeted agents. The detailed protocols provided in this guide are intended to facilitate further investigation into this novel class of KRAS inhibitors.
References
Pan-KRAS-IN-5: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor, with a specific focus on its mechanism of action in inducing apoptosis in cancer cells. This document details the core scientific principles, quantitative data, and experimental methodologies for researchers in oncology and drug development.
Core Concept: Mechanism of Action
This compound is a small molecule inhibitor that uniquely targets the translation of the KRAS protein, a critical signaling node frequently mutated in various cancers. Unlike inhibitors that target the KRAS protein directly, this compound functions by binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). This stabilization impedes the translation of KRAS mRNA into protein, leading to a depletion of both wild-type and mutant KRAS proteins.[1]
The subsequent reduction in KRAS protein levels disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1] The inhibition of these pro-survival signals ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in KRAS-driven cancer cells.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings related to its cytotoxic and apoptotic effects.
Table 1: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3[1] |
| PANC-1 | Pancreatic Cancer | G12D | 5.6[1] |
| HPAF-II | Pancreatic Cancer | G12D | 5.4[1] |
| SW620 | Colorectal Cancer | G12V | 5.1[1] |
| HCT116 | Colorectal Cancer | G13D | 4.0[1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 4.8[1] |
IC50 values were determined after a 24-hour treatment period. This compound showed no significant cytotoxicity in KRAS wild-type glioblastoma cells or normal cells.[1]
Table 2: Apoptotic and Cell Cycle Effects of this compound
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Observed Effect |
| MIA PaCa-2 | 1.25 - 5.0 | 24 | Dose-dependent G2/M phase cell cycle arrest[1] |
| MIA PaCa-2 | 1.25 - 5.0 | 24 | Induction of cleaved caspase-3[1] |
| PANC-1 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |
| MIA PaCa-2 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |
| NCI-H358 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of this compound.
Materials:
-
KRAS-mutant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[2]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest cells by trypsinization.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-KRAS, anti-p-MEK, anti-p-ERK, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Cell Cycle Arrest by pan-KRAS-IN-5: A Technical Guide
Executive Summary: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development. Pan-KRAS inhibitors, which target multiple KRAS mutants, represent a promising strategy for a broad range of cancers. This document provides a technical overview of pan-KRAS-IN-5, a novel inhibitor that induces cell cycle arrest and apoptosis in KRAS-driven cancer cells. Unlike inhibitors that target the KRAS protein directly, this compound functions as a translation inhibitor by targeting 5′-UTR RNA G-quadruplexes, leading to the suppression of KRAS expression and the blockade of downstream oncogenic signaling. This guide details its mechanism of action, effects on cellular pathways, and protocols for key experimental validation.
Mechanism of Action
This compound exhibits a unique mechanism by acting as a pan-KRAS translation inhibitor. It specifically targets and binds to G-quadruplex structures (rG4s) within the 5' untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This binding stabilizes the rG4s, which then physically obstructs the ribosomal machinery from initiating translation. The result is a significant reduction in the synthesis of KRAS protein without altering the levels of KRAS mRNA.[1] This depletion of KRAS protein effectively shuts down the oncogenic signals that drive cancer cell proliferation and survival.
References
Pan-KRAS-IN-5: A Technical Guide to its Selectivity for KRAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5 is a novel small molecule inhibitor that demonstrates a unique mechanism of action by targeting the translation of the KRAS oncogene. This technical guide provides an in-depth analysis of its selectivity for KRAS isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways. This compound, identified as compound 15a in its discovery publication, operates by binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1][2][3] This interaction impedes the translation process, leading to a reduction in the total levels of KRAS protein, irrespective of its mutational status. This approach distinguishes it from many other KRAS inhibitors that target specific mutant forms of the KRAS protein. The inherent mechanism of targeting the 5'-UTR, a region common to KRAS transcripts, confers a pan-KRAS inhibitory profile.
Mechanism of Action: Targeting KRAS Translation
This compound exerts its inhibitory effect not on the KRAS protein itself, but on the process of its synthesis. The molecule selectively binds to and stabilizes RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1][2][3] These four-stranded secondary structures can act as regulatory elements in gene expression. By stabilizing these structures, this compound effectively creates a roadblock for the ribosomal machinery, thereby inhibiting the translation of KRAS mRNA into protein.[1][2][3] This leads to a depletion of the cellular pool of KRAS protein, which in turn disrupts downstream signaling pathways critical for cancer cell proliferation and survival, namely the MAPK and PI3K-AKT pathways.[2]
dot
Mechanism of this compound Action.
Selectivity for KRAS Isoforms
The KRAS gene produces two main splice variants, KRAS4A and KRAS4B, which differ in their C-terminal hypervariable region. This region is encoded by alternative fourth exons. Critically, both isoforms share the same 5'-UTR. As this compound targets a G-quadruplex structure within this common 5'-UTR, its inhibitory action is expected to be independent of the specific splice isoform being translated. This confers a "pan-KRAS" selectivity at the isoform level, reducing the protein expression of both KRAS4A and KRAS4B. This is a significant advantage as the relative expression and oncogenic roles of KRAS4A and KRAS4B can vary between different tumor types.
While the primary publication for this compound does not present explicit comparative data on the inhibition of KRAS4A versus KRAS4B translation, the mechanism of action strongly supports a pan-isoform activity. Other pan-KRAS inhibitors that do not target the protein directly have been shown to inhibit both splice variants.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 15a).
Table 1: Biochemical Activity
| Target | Assay Type | Kd (μM) | Reference |
| KRAS 5'-UTR rG4 (utr-z) | Not Specified | 2.3 | [2][3] |
| KRAS 5'-UTR rG4 (utr-1) | Not Specified | 0.9 | [2][3] |
Table 2: Cellular Activity - Antiproliferative Effects
| Cell Line | KRAS Mutation | IC50 (μM) (24h) | Reference |
| MIA PaCa-2 | G12C | 3.3 | [3] |
| PANC-1 | G12D | 5.6 | [3] |
| HPAF-II | G12D | 5.4 | [3] |
| SW620 | G12V | 5.1 | [3] |
| HCT116 | G13D | 4.0 | [3] |
| NCI-H358 | G12C | 4.8 | [3] |
Table 3: Cellular Activity - Downstream Signaling and Other Effects
| Cell Line | Effect | Concentration Range | Time | Reference |
| MIA PaCa-2 | Inhibition of p-MEK, p-ERK, p-AKT, p-mTOR | 1.25-5.0 μM | 0-24 h | [2] |
| MIA PaCa-2 | Inhibition of proliferation | 0.32-1.25 μM | 10 days | [2] |
| PANC-1, MIA PaCa-2, NCI-H358 | Inhibition of KRAS protein expression | 1.25-5.0 μM | 0-48 h | [2] |
| MIA PaCa-2 | G2/M phase arrest | 1.25-5.0 μM | 24 h | [2] |
| MIA PaCa-2 | Induction of caspase 3 cleavage | 1.25-5.0 μM | 24 h | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory procedures and information inferred from the primary literature.
5'-UTR RNA G-Quadruplex Binding Assay
Objective: To determine the binding affinity of this compound to G-quadruplex forming sequences in the KRAS 5'-UTR.
Methodology (Hypothetical, based on typical fluorescence titration assays):
-
RNA Preparation: Synthesize and purify the target RNA oligonucleotides corresponding to the G-quadruplex forming regions of the KRAS 5'-UTR (e.g., utr-z and utr-1). The RNA is folded into its G-quadruplex conformation by heating to 95°C for 5 minutes in a buffer containing potassium chloride (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) followed by slow cooling to room temperature.
-
Fluorescence Titration: A fixed concentration of the folded RNA G-quadruplex is placed in a fluorometer cuvette. Small aliquots of a concentrated stock solution of this compound are added sequentially.
-
Data Acquisition: After each addition of the inhibitor, the fluorescence emission spectrum is recorded (excitation and emission wavelengths will depend on the intrinsic fluorescence of the compound or a fluorescent label).
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of this compound. The dissociation constant (Kd) is calculated by fitting the data to a suitable binding model (e.g., a one-site binding model).
dot
Workflow for G-Quadruplex Binding Assay.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS-driven cancer cell lines.
Methodology (e.g., using MIA PaCa-2 cells):
-
Cell Seeding: MIA PaCa-2 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The medium in the wells is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.
Methodology (e.g., using MIA PaCa-2 cells):
-
Cell Treatment: MIA PaCa-2 cells are seeded in 6-well plates and grown to a suitable confluency. The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 μM) for different time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
dot
KRAS Signaling and Inhibition Points.
Conclusion
This compound represents a promising therapeutic strategy for KRAS-driven cancers due to its unique mechanism of action. By targeting the translation of KRAS mRNA through the stabilization of 5'-UTR G-quadruplexes, it acts as a pan-KRAS inhibitor, effective against various KRAS mutations. Its mode of action strongly suggests that it is also a pan-isoform inhibitor, affecting both KRAS4A and KRAS4B. This broad activity, combined with its demonstrated ability to inhibit downstream signaling and cell proliferation in various cancer cell lines, underscores its potential as a valuable tool for cancer research and drug development. Further studies to explicitly confirm its inhibitory profile against both KRAS4A and KRAS4B would be beneficial to fully elucidate its selectivity.
References
Pan-KRAS-IN-5: A Technical Guide to a Novel Pan-KRAS Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to conventional therapies. While significant progress has been made in developing inhibitors for specific KRAS mutants, such as G12C, a large proportion of KRAS-driven cancers with other mutations remain without effective targeted therapies. This has spurred the development of "pan-KRAS" inhibitors that can target a broad range of KRAS mutations. This technical guide focuses on pan-KRAS-IN-5, a novel small molecule that acts as a pan-KRAS translation inhibitor. It provides a comprehensive overview of its mechanism of action, preclinical efficacy in various KRAS-mutant cancer models, and detailed experimental protocols for its evaluation.
Introduction to Pan-KRAS Inhibition
Mutations in the KRAS gene are prevalent in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3] The two major downstream signaling cascades regulated by KRAS are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.[4] The development of direct KRAS inhibitors has been a long-standing challenge in oncology.[5] The recent success of covalent inhibitors targeting the KRAS G12C mutant has provided a proof-of-concept for direct KRAS inhibition.[6] However, the diversity of KRAS mutations necessitates the development of pan-KRAS inhibitors that are effective against a wider array of mutants.[1]
This compound: A Novel Mechanism of Action
This compound (also referred to as compound 15a) is a novel pan-KRAS inhibitor with a unique mechanism of action.[7][8] Instead of directly targeting the KRAS protein, it acts as a translation inhibitor by targeting and stabilizing RNA G-quadruplexes (rG4s) in the 5'-untranslated region (5'-UTR) of KRAS mRNA.[7][8] This stabilization is thought to impede the translation of KRAS mRNA into protein, thereby reducing the levels of both wild-type and mutant KRAS protein.[7] This mechanism allows this compound to bypass the specific amino acid changes of different KRAS mutations, giving it a broad, or "pan," activity.
Biochemical Activity
This compound has been shown to bind strongly to KRAS rG4s with high affinity.[7] The dissociation constants (KD) for its binding to two different KRAS rG4 structures, utr-z and utr-1, are 2.3 μM and 0.9 μM, respectively.[7]
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a panel of human cancer cell lines with various KRAS mutations and in an in vivo xenograft model.
In Vitro Anti-proliferative Activity
This compound has demonstrated selective cytotoxicity against KRAS-driven cancer cells while showing minimal effect on KRAS wild-type cells.[7] The half-maximal inhibitory concentration (IC50) values in various KRAS mutant cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3 |
| PANC-1 | Pancreatic | G12D | 5.6 |
| HPAF-II | Pancreatic | G12D | 5.4 |
| SW620 | Colorectal | G12V | 5.1 |
| HCT116 | Colorectal | G13D | 4.0 |
| NCI-H358 | Lung | G12C | 4.8 |
| Table 1: In vitro anti-proliferative activity of this compound in various KRAS mutant cancer cell lines after 24 hours of treatment.[7] |
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was assessed in a MIA PaCa-2 pancreatic cancer xenograft model in mice.[7] Daily intraperitoneal (i.p.) administration of this compound for 18 days resulted in a dose-dependent inhibition of tumor growth.[7]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle | - | - |
| This compound | 2.5 mg/kg | 62.0% |
| This compound | 5.0 mg/kg | 70.3% |
| Table 2: In vivo antitumor efficacy of this compound in a MIA PaCa-2 xenograft model.[7] |
Treatment with this compound also led to a reduction in KRAS protein expression in the tumors, consistent with its mechanism of action as a translation inhibitor.[7]
Impact on Downstream Signaling Pathways
By reducing the expression of KRAS protein, this compound effectively blocks the downstream MAPK and PI3K-AKT signaling pathways.[7]
Inhibition of MAPK and PI3K-AKT Pathways
Treatment of KRAS-mutant cancer cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors, including MEK, ERK, AKT, and mTOR.[7] This indicates a successful blockade of the oncogenic signaling driven by mutant KRAS.
Cellular Effects of this compound
The inhibition of KRAS and its downstream signaling by this compound translates into significant anti-cancer effects at the cellular level.
-
Cell Cycle Arrest: Treatment with this compound induces a dose-dependent G2/M phase arrest in KRAS-mutant cancer cells.[7]
-
Apoptosis Induction: The compound also triggers apoptosis, as evidenced by the cleavage of caspase 3 in treated cells.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay
A common method to assess the anti-proliferative effects of a compound is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol Overview:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.[9]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK and PI3K-AKT pathways.[10]
-
Protocol Overview:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of KRAS, MEK, ERK, AKT, and mTOR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Mouse Xenograft Model
In vivo efficacy is typically evaluated using a subcutaneous xenograft model in immunocompromised mice.[12]
-
Protocol Overview:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle daily for a specified period (e.g., 18 days).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]
-
Conclusion and Future Directions
This compound represents a promising new approach to targeting KRAS-driven cancers. Its unique mechanism of inhibiting KRAS translation allows it to be effective against a broad spectrum of KRAS mutations. The preclinical data demonstrate its potential to inhibit tumor growth both in vitro and in vivo by effectively shutting down the key oncogenic signaling pathways. Further research is warranted to optimize its pharmacological properties and to evaluate its efficacy and safety in more advanced preclinical models and eventually in clinical trials. The development of pan-KRAS inhibitors like this compound offers hope for a significant portion of cancer patients who currently lack effective targeted therapy options.
References
- 1. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-5: A Structural and Mechanistic Analysis of a Novel Pan-KRAS Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-5 (also known as compound 15a) is a novel, potent pan-KRAS translation inhibitor that targets RNA G-quadruplexes (rG4s) within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). By stabilizing these secondary structures, this compound effectively hinders the translation of the KRAS protein, leading to the suppression of downstream oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis in KRAS-driven cancer cells. This technical guide provides a comprehensive analysis of the available structural and functional data for this compound, including detailed experimental protocols for key assays and a summary of its inhibitory and antiproliferative activities.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. While inhibitors targeting specific KRAS mutations, such as G12C, have shown clinical promise, the majority of KRAS mutations remain undruggable. A pan-KRAS inhibitor, capable of targeting various mutant forms of KRAS, represents a highly sought-after therapeutic strategy. This compound has emerged as a promising candidate, acting through a unique mechanism of targeting KRAS mRNA translation.
Mechanism of Action
This compound functions by binding to and stabilizing RNA G-quadruplex structures in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures can act as regulatory elements in translation. By stabilizing the rG4s, this compound impedes the ribosomal machinery from initiating translation, thereby selectively inhibiting the synthesis of the KRAS protein without affecting KRAS mRNA levels.[1] This reduction in KRAS protein levels leads to the downregulation of the MAPK and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 15a).
Table 1: Binding Affinity of this compound for KRAS 5'-UTR RNA G-quadruplexes [1]
| Target RNA G-quadruplex | Binding Affinity (KD, μM) |
| utr-z | 2.3 |
| utr-1 | 0.9 |
Table 2: In Vitro Antiproliferative Activity (IC50) of this compound in KRAS-Driven Cancer Cell Lines [1]
| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3 |
| PANC-1 | Pancreatic | G12D | 5.6 |
| HPAF-II | Pancreatic | G12D | 5.4 |
| SW620 | Colorectal | G12V | 5.1 |
| HCT116 | Colorectal | G13D | 4.0 |
| NCI-H358 | Lung | G12C | 4.8 |
Table 3: In Vivo Antitumor Efficacy of this compound in a MIA PaCa-2 Xenograft Model [1]
| Dosage (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (TGI) |
| 2.5 | Every day for 18 days | 62.0% |
| 5.0 | Every day for 18 days | 70.3% |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for G-quadruplex Formation and Stabilization
Objective: To confirm the formation of G-quadruplex structures by the KRAS 5'-UTR RNA sequences and to assess the stabilizing effect of this compound.
Methodology:
-
Oligonucleotides corresponding to the KRAS 5'-UTR G-rich sequences (utr-z and utr-1) were synthesized and purified.
-
The oligonucleotides were dissolved in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
The RNA solutions were heated to 95 °C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex folding.
-
CD spectra were recorded at room temperature in the range of 220-320 nm using a CD spectropolarimeter. The formation of a parallel G-quadruplex is indicated by a positive peak around 264 nm and a negative peak around 240 nm.
-
To assess stabilization, this compound was titrated into the folded RNA solution, and CD melting curves were generated by monitoring the CD signal at 264 nm while increasing the temperature. An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization of the G-quadruplex structure.
Dual-Luciferase Reporter Assay for KRAS Translation Inhibition
Objective: To quantify the inhibitory effect of this compound on KRAS translation in a cellular context.
Methodology:
-
A dual-luciferase reporter plasmid was constructed containing the firefly luciferase gene downstream of the KRAS 5'-UTR sequence. A Renilla luciferase gene under a constitutive promoter was included as an internal control.
-
Cancer cells (e.g., MIA PaCa-2) were transiently transfected with the reporter plasmid.
-
After transfection, cells were treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell lysates were prepared, and the activities of both firefly and Renilla luciferases were measured using a luminometer and a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency and cell viability. A decrease in this ratio indicates inhibition of translation from the KRAS 5'-UTR.
Western Blotting for Downstream Signaling Pathway Analysis
Objective: To determine the effect of this compound on the protein levels of KRAS and the phosphorylation status of key downstream effectors.
Methodology:
-
KRAS-mutant cancer cells were treated with various concentrations of this compound for different time points.
-
Total protein was extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against KRAS, phospho-MEK, phospho-ERK, phospho-AKT, phospho-mTOR, and their respective total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To measure the antiproliferative effect of this compound on cancer cell lines.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, MTT reagent was added to each well and incubated to allow the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at 570 nm.
-
For the CellTiter-Glo assay, the reagent, which measures ATP levels as an indicator of cell viability, was added to each well, and luminescence was measured.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the induction of apoptosis and cell cycle arrest by this compound.
Methodology:
-
Apoptosis: Cells were treated with this compound for a designated time. Both floating and adherent cells were collected and washed with PBS. Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: Treated cells were harvested, washed, and fixed in cold 70% ethanol. The fixed cells were then washed and stained with a solution containing PI and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Female BALB/c nude mice were subcutaneously inoculated with a suspension of KRAS-mutant cancer cells (e.g., MIA PaCa-2).
-
When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
This compound was administered intraperitoneally (i.p.) at specified doses and schedules. The control group received the vehicle.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the experiment, the tumors were excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement and downstream effects in vivo.
-
Tumor growth inhibition (TGI) was calculated to assess the efficacy of the treatment.
Visualizations
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a novel and promising strategy for targeting KRAS-driven cancers by inhibiting KRAS translation through the stabilization of 5'-UTR RNA G-quadruplexes. The data presented in this guide demonstrate its potent and selective activity against a range of KRAS-mutant cancer cell lines, both in vitro and in vivo. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar compounds. The unique mechanism of action of this compound offers a potential avenue to overcome the challenges associated with directly targeting the KRAS protein and may provide a new therapeutic option for patients with KRAS-mutant tumors.
References
Unveiling Pan-KRAS-IN-5: A Technical Deep Dive into a Novel Pan-KRAS Translation Inhibitor
For Immediate Release
WALTHAM, MA – Early research findings illuminate the mechanism and preclinical efficacy of pan-KRAS-IN-5, a novel small molecule inhibitor that uniquely targets the translation of the KRAS oncogene. By binding to and stabilizing G-quadruplex structures in the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA), this compound offers a promising new avenue for the development of therapies for a broad range of KRAS-driven cancers, irrespective of the specific KRAS mutation. This technical guide provides an in-depth analysis of the foundational research for scientists and drug development professionals.
This compound, also identified as compound 15a in its discovery publication, acts as a pan-KRAS translation inhibitor by targeting 5′-UTR RNA G-quadruplexes (rG4s).[1] This mechanism allows it to bypass the challenges of directly targeting the often-considered "undruggable" KRAS protein. The inhibitor strongly binds to and stabilizes these rG4 structures, which in turn hinders the translation of KRAS mRNA into protein.[1] This leads to the downstream blockade of critical oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways.[1]
Preclinical studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells with various KRAS mutations.[1] Furthermore, the inhibitor has been shown to effectively suppress tumor growth in xenograft models of KRAS-mutant cancers.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of this compound.
Table 1: Binding Affinity of this compound to KRAS RNA G-Quadruplexes
| Target RNA G-Quadruplex | Dissociation Constant (KD) (μM) |
| utr-z | 2.3[1] |
| utr-1 | 0.9[1] |
Table 2: In Vitro Efficacy of this compound in KRAS-Driven Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (μM) |
| MIA PaCa-2 | G12C | 3.3[1] |
| HCT116 | G13D | 4.0[1] |
| NCI-H358 | G12C | 4.8[1] |
| SW620 | G12V | 5.1[1] |
| HPAF-II | G12D | 5.4[1] |
| PANC-1 | G12D | 5.6[1] |
IC50 values were determined after a 24-hour treatment period. Notably, this compound showed no significant cytotoxicity in KRAS wild-type glioblastoma cells or normal cells.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, from targeting the KRAS mRNA to the inhibition of downstream signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with varying concentrations of this compound (typically in a dose-response range from 0.1 to 100 μM) for 24 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis for Downstream Signaling
-
Cell Lysis: PANC-1, MIA PaCa-2, and NCI-H358 cells were treated with this compound at concentrations of 1.25, 2.5, and 5.0 μM for various time points (0-24 hours).[1] After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against KRAS, p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: MIA PaCa-2 cells were treated with this compound at concentrations of 1.25, 2.5, and 5.0 μM for 24 hours.[1]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
The early findings for this compound represent a significant step forward in the development of novel anti-cancer therapeutics. Its unique mechanism of inhibiting KRAS translation by targeting RNA G-quadruplexes provides a promising strategy to address a broad spectrum of KRAS-driven malignancies. Further research and development are warranted to fully elucidate the therapeutic potential of this innovative compound.
References
Methodological & Application
pan-KRAS-IN-5 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-KRAS-IN-5 is a potent and selective pan-KRAS translation inhibitor. It exerts its anticancer effects by targeting and stabilizing 5′-UTR RNA G-quadruplexes (rG4s) of KRAS mRNA. This stabilization impedes the translation of the KRAS protein, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[1] Consequently, this compound induces cell cycle arrest and apoptosis in cancer cells harboring KRAS mutations.[1] This document provides detailed protocols for the application of this compound in cell culture experiments to evaluate its biological effects.
Mechanism of Action
This compound's unique mechanism of action involves binding to the G-quadruplex structures within the 5' untranslated region (UTR) of KRAS messenger RNA (mRNA). This binding stabilizes the rG4 structures, which in turn acts as a roadblock for the ribosomal machinery, thereby inhibiting the translation of KRAS protein. The reduction in KRAS protein levels leads to the downregulation of its downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[1] These pathways are crucial for cell proliferation, survival, and growth. By inhibiting these pathways, this compound effectively induces G2/M phase cell cycle arrest and triggers apoptosis in KRAS-driven cancer cells.[1]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various KRAS-mutant human cancer cell lines after a 24-hour treatment period.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3 |
| PANC-1 | Pancreatic Cancer | G12D | 5.6 |
| HPAF-II | Pancreatic Cancer | G12D | 5.4 |
| SW620 | Colorectal Cancer | G12V | 5.1 |
| HCT116 | Colorectal Cancer | G13D | 4.0 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 4.8 |
Data sourced from MedchemExpress.[1]
Effective Concentrations for Cellular Effects
This table outlines the effective concentrations of this compound required to induce specific cellular responses in MIA PaCa-2 pancreatic cancer cells.
| Cellular Effect | Concentration Range (µM) | Treatment Duration |
| Inhibition of Proliferation | 0.32 - 1.25 | 10 days |
| G2/M Phase Cell Cycle Arrest | 1.25 - 5.0 | 24 hours |
| Induction of Caspase-3 Cleavage | 1.25 - 5.0 | 24 hours |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the IC50 value of this compound in KRAS-mutant cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 0.1 µM to 50 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition
This protocol details the procedure for assessing the effect of this compound on the protein levels of KRAS and the phosphorylation status of its downstream effectors.
Materials:
-
KRAS-mutant cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5.0 µM) for the desired time (e.g., 6, 12, 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
KRAS-mutant cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1.25 µM, 2.5 µM, 5.0 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Western Blot for Cleaved Caspase-3
This protocol assesses the induction of apoptosis by detecting the cleavage of caspase-3.
Materials:
-
Same as Protocol 2, with the addition of a primary antibody against cleaved caspase-3.
Procedure:
-
Follow the steps for cell treatment, lysis, and western blotting as described in Protocol 2 .
-
For the primary antibody incubation step, use an antibody that specifically recognizes the cleaved (active) form of caspase-3.
-
An increase in the band corresponding to cleaved caspase-3 indicates the induction of apoptosis. This compound has been shown to induce the cleavage of caspase-3 in MIA PaCa-2 cells at concentrations between 1.25-5.0 µM after 24 hours of treatment.[1]
References
Application Notes and Protocols for pan-KRAS-IN-5 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor. This compound acts by targeting and stabilizing the 5'-untranslated region (5'-UTR) RNA G-quadruplexes (rG4s) of KRAS mRNA, thereby inhibiting its translation and subsequently blocking downstream oncogenic signaling pathways.[1] This document outlines the methodologies for assessing its binding affinity, cellular potency, and mechanism of action in cancer cell lines harboring KRAS mutations.
Mechanism of Action
This compound selectively binds to and stabilizes G-quadruplex structures within the 5'-UTR of KRAS mRNA. This stabilization impedes the translation process, leading to a reduction in the total levels of KRAS protein, irrespective of the mutation status (pan-KRAS inhibition). The depletion of KRAS protein disrupts downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inducing cell cycle arrest and apoptosis in KRAS-driven cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: Binding Affinity of this compound for KRAS RNA G-quadruplexes
| Target RNA G-quadruplex | Binding Affinity (KD) |
| utr-z | 2.3 µM |
| utr-1 | 0.9 µM |
| Data from MedchemExpress.[1] |
Table 2: In Vitro Cellular Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (24 h treatment) |
| MIA PaCa-2 | Pancreatic | G12C | 3.3 µM |
| PANC-1 | Pancreatic | G12D | 5.6 µM |
| HPAF-II | Pancreatic | G12D | 5.4 µM |
| SW620 | Colorectal | G12V | 5.1 µM |
| HCT116 | Colorectal | G13D | 4.0 µM |
| NCI-H358 | Lung | G12C | 4.8 µM |
| Data from MedchemExpress.[1] |
Experimental Protocols
Detailed protocols for key in vitro assays to characterize this compound are provided below.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration-dependent effect of this compound on the viability of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear or white-walled microplates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Develop Signal:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm.
-
CellTiter-Glo®: Measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for KRAS Expression and Downstream Signaling
This protocol is used to assess the effect of this compound on the total protein levels of KRAS and the phosphorylation status of key downstream effectors in the MAPK (p-MEK, p-ERK) and PI3K-AKT (p-AKT, p-mTOR) pathways.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-MEK, anti-p-ERK, anti-p-AKT, anti-p-mTOR, and corresponding total protein antibodies, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 1.25-5.0 µM) for different time points (e.g., 0-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control. For phosphoproteins, normalize to the corresponding total protein levels.
Protocol 3: RNA G-quadruplex (rG4) Binding Assay (Conceptual)
To confirm the direct interaction of this compound with the KRAS 5'-UTR rG4, a biophysical or biochemical assay is required. While a specific protocol for this compound is not publicly available, a common approach is a G4-RNA precipitation (G4RP) assay or a fluorescence-based assay.
Conceptual Workflow for a G4RP-like Assay:
-
Synthesize Biotinylated Probe: Synthesize a biotinylated version of this compound.
-
Cell Lysis: Lyse KRAS-mutant cells under conditions that preserve RNA structures.
-
Affinity Precipitation: Incubate the cell lysate with the biotinylated this compound probe, followed by capture with streptavidin-coated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound RNAs.
-
RNA Elution and Analysis: Elute the bound RNA and perform RT-qPCR using primers specific for the KRAS 5'-UTR to quantify the enrichment of KRAS mRNA.
This protocol would provide evidence of a direct interaction between this compound and KRAS mRNA within a cellular context.
Safety Precautions
Standard laboratory safety procedures should be followed when handling cell lines and chemical reagents. This compound is for research use only. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for Pan-KRAS Inhibitors in Xenograft Models
A Representative Guide for Preclinical In Vivo Studies
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, lung, and colorectal cancers.[1][2][3] The development of KRAS inhibitors has been a significant challenge, but recent advancements have led to the emergence of both mutant-specific and pan-KRAS inhibitors.[4][5][6] Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic potential.[4][5] This document provides a detailed protocol for the use of a representative pan-KRAS inhibitor, herein referred to as "pan-KRAS-IN-5," in xenograft models. The methodologies outlined are based on established preclinical studies of various pan-KRAS and KRAS inhibitors.[1][5][7][8]
Mechanism of Action
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][9] This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase activating proteins (GAPs).[9] Oncogenic mutations in KRAS often impair its GTPase activity, leading to an accumulation of the active GTP-bound state and constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[2] Pan-KRAS inhibitors can act through various mechanisms, such as disrupting the interaction between KRAS and SOS1 (a key GEF), or by binding to the inactive "OFF" state of KRAS, thereby preventing its activation.[4][5]
Figure 1: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of KRAS Inhibitors
The following tables summarize representative data from preclinical xenograft studies of various KRAS inhibitors. This information can serve as a benchmark for designing experiments and evaluating the efficacy of this compound.
Table 1: Dosing and Efficacy of Pan-KRAS Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Citation |
| BI-2493 | DMS 53 (SCLC) CDX | Twice daily, oral | Dose-dependent inhibition | [5] |
| BI-2493 | MKN1 PDX | 90 mg/kg, twice daily | Pharmacodynamic effects observed | [8] |
| ADT-007 | Syngeneic mouse PDA models | 5 mg/kg, BID, peritumoral | Growth arrest to regression | [10] |
| HEC211909 | PK59, HPAC, H358 CDX | 30 or 60 mg/kg, BID, oral | Dose-dependent tumor regressions | [3] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; SCLC: Small Cell Lung Cancer; PDA: Pancreatic Ductal Adenocarcinoma; BID: Twice daily.
Table 2: Dosing and Efficacy of KRAS G12C-Specific Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Citation |
| MRTX849 | H358 (NSCLC) CDX | 10, 30, 100 mg/kg, single dose | Dose-dependent KRAS modification | [7][11] |
| MRTX849 | Multiple CDX & PDX models | 100 mg/kg, QD, oral | Pronounced tumor regression in 17 of 26 models | [7] |
| Compound A | MiaPaCa2 (Pancreatic) CDX | 1, 5, 30 mg/kg, QD | High levels of KRAS G12C occupancy | [2] |
NSCLC: Non-Small Cell Lung Cancer; QD: Once daily.
Experimental Protocols
Cell Line Selection
Selection of appropriate cancer cell lines is critical for the successful evaluation of a pan-KRAS inhibitor. It is recommended to use cell lines with known KRAS mutations.
-
Pancreatic Ductal Adenocarcinoma (PDAC): PANC-1 (G12D), MIA PaCa-2 (G12C), HPAC (G12D).[2][4]
-
Colorectal Cancer (CRC): SW48 (KRAS WT).[9]
-
KRAS Wild-Type Amplified Models: DMS 53 (SCLC), MKN1 (Gastric).[5][8]
Cells should be cultured in the recommended medium and conditions prior to implantation.
Animal Model
Immunocompromised mice are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Strain: Female athymic nude (nu/nu) mice.[2]
-
Age: 7-8 weeks.[5]
-
Supplier: Charles River Laboratories or similar accredited vendor.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Housing: Maintain mice in an AAALAC-accredited facility under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Xenograft Tumor Establishment
Figure 2: General experimental workflow for a xenograft study.
-
Cell Preparation: Harvest cultured cells and resuspend them in a serum-free medium/Matrigel mixture (1:1 ratio).[2]
-
Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 200 µL into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (width² x length) / 2.[2]
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of this compound
The formulation of the inhibitor is crucial for its bioavailability.
-
Vehicle Selection: The choice of vehicle depends on the physicochemical properties of the inhibitor. Common vehicles used for oral administration of KRAS inhibitors include:
-
Preparation: Prepare the formulation fresh daily or as stability data permits. Ensure the inhibitor is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the compound or vehicle via oral gavage (p.o.) once (QD) or twice (BID) daily at the desired dose (e.g., 30-100 mg/kg). The dosing volume is typically 10 mL/kg.
Efficacy and Pharmacodynamic Studies
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study (e.g., for 21 days).[3]
-
Body weight loss can be an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate tumor growth inhibition (TGI) to quantify efficacy.
-
-
Pharmacodynamic (PD) Analysis:
-
To assess target engagement and downstream pathway modulation, a satellite group of mice can be used.
-
Administer the inhibitor for a short duration (e.g., 1-3 days).[2]
-
Collect tumors at various time points after the final dose (e.g., 3, 6, 24 hours).[2][8]
-
Analyze tumor lysates by Western blot for levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) to confirm inhibition of the KRAS signaling pathway.[4]
-
For more detailed analysis, liquid chromatography-mass spectrometry (LC/MS) can be used to determine the percentage of KRAS occupancy by the inhibitor.[2]
-
Conclusion
This document provides a comprehensive, albeit representative, protocol for the in vivo evaluation of a pan-KRAS inhibitor in xenograft models. The successful execution of these studies will provide critical data on the efficacy, pharmacodynamics, and tolerability of the compound, which is essential for its further development as a potential cancer therapeutic. Researchers should adapt these protocols based on the specific properties of their inhibitor and the scientific questions being addressed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Pan-KRAS Inhibitors: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to the technical challenges of developing inhibitors that could effectively target its activity. The advent of pan-KRAS inhibitors, which are designed to target various KRAS mutants, represents a significant breakthrough in cancer therapy.
This document provides detailed application notes and protocols for the in vivo use of pan-KRAS inhibitors, using the well-characterized compounds BI-2493 and MRTX1133 as illustrative examples, in the absence of specific data for "pan-KRAS-IN-5". These protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of pan-KRAS inhibitors in various cancer models.
Mechanism of Action: Targeting the KRAS Signaling Pathway
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to return it to its inactive state. Oncogenic mutations in KRAS impair its ability to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving tumor cell proliferation, survival, and differentiation.[1][2][3][4]
Pan-KRAS inhibitors can function through various mechanisms. Some, like BI-2493, are "OFF-state" inhibitors that bind to the inactive, GDP-bound form of KRAS, preventing its activation.[5] Others may disrupt the interaction between KRAS and its activating proteins like SOS1.
References
Application Notes and Protocols for pan-KRAS Inhibitors in Pancreatic Cancer Research
Note: A specific small molecule inhibitor designated "pan-KRAS-IN-5" was not identified in publicly available scientific literature. The following application notes and protocols are based on the characterization and application of well-described pan-KRAS inhibitors, such as BI-2852 and BAY-293, and serve as a comprehensive guide for the study of pan-KRAS inhibitors in the context of pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the KRAS oncogene in over 90% of cases.[1][2][3][4][5][6] The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][7] Mutated KRAS is constitutively active, leading to uncontrolled cell growth. Pan-KRAS inhibitors are a class of small molecules designed to bind to KRAS and prevent its activation, irrespective of the specific mutation, offering a promising therapeutic strategy for this recalcitrant cancer. These inhibitors typically function by disrupting the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), such as SOS1.[7]
This document provides an overview of the application of pan-KRAS inhibitors for studying pancreatic cancer, including their mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
Pan-KRAS inhibitors non-covalently bind to a pocket on the KRAS protein, interfering with its ability to engage with GEFs like SOS1. This prevents the exchange of GDP for GTP, locking KRAS in its inactive state.[7] Consequently, downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways is suppressed, leading to reduced cell proliferation and tumor growth in KRAS-mutant cancer cells.[4][7]
Quantitative Data
The efficacy of pan-KRAS inhibitors can be quantified through various in vitro and in vivo assays. The tables below summarize representative data for well-characterized pan-KRAS inhibitors in pancreatic cancer models.
Table 1: In Vitro Anti-proliferative Activity of Pan-KRAS Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Pan-KRAS Inhibitor | IC50 (µM) | Reference |
| PANC-1 | G12D | BAY-293 | 0.95 - 6.64 | [7] |
| AsPC-1 | G12D | BAY-293 | 0.95 - 6.64 | [7] |
| HPAF-II | G12D | BAY-293 | 0.95 - 6.64 | [7] |
| MIA PaCa-2 | G12C | BAY-293 | 0.95 - 6.64 | [7] |
| PANC-1 | G12D | BI-2852 | 18.83 - >100 | [7] |
| AsPC-1 | G12D | BI-2852 | 18.83 - >100 | [7] |
| HPAF-II | G12D | BI-2852 | 18.83 - >100 | [7] |
| MIA PaCa-2 | G12C | BI-2852 | 18.83 - >100 | [7] |
Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors in Pancreatic Cancer Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| KRAS-mutant PDAC Xenograft | Pan-KRAS Inhibitor | Varies | Significant suppression | [8] |
| Pancreatic Tumor Mouse Model | MRTX1133 + Chemotherapy | Not Specified | ~60% reduction vs. inhibitor alone | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., alamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pan-KRAS inhibitor in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of alamarBlue reagent to each well and incubate for 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK and Phospho-AKT
This technique is used to assess the inhibition of downstream KRAS signaling.
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pan-KRAS inhibitor at various concentrations for different time points (e.g., 3, 24, 48, 72 hours).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK), total ERK, phospho-AKT (pAKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the pan-KRAS inhibitor in a living organism.
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the pan-KRAS inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for pharmacodynamic analysis (e.g., western blotting for pERK) or histological examination.
Conclusion
Pan-KRAS inhibitors represent a promising therapeutic avenue for pancreatic cancer. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of novel pan-KRAS inhibitors. These studies are crucial for the preclinical validation and further development of this important class of anti-cancer agents. For instance, studies have shown that combining KRAS inhibitors with chemotherapy may enhance their anti-tumor effects.[9] Furthermore, the development of resistance to KRAS inhibitors is an active area of research, with some studies suggesting that feedback regulation in the KRAS pathway can weaken inhibitor activity over time.[7] Therefore, a thorough understanding of the biological effects of these inhibitors is essential for their successful clinical translation.
References
- 1. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. 5 Things to Know About Targeting Mutant KRAS in Pancreatic Cancer – Pancreatic Cancer Action Network [pancan.org]
- 4. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 5. The Role of KRAS in the Development of PanIN and Pancreatic Ductal Adenocarcinoma – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemo Boosts KRAS Inhibitor Against Pancreatic Cancer - NCI [cancer.gov]
Application Notes and Protocols for pan-KRAS-IN-5 in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor, in non-small cell lung cancer (NSCLC) research models. This document includes an overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that uniquely targets the translation of KRAS mRNA into protein. It achieves this by binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS mRNA. This action prevents the ribosomal machinery from translating the mRNA, leading to a reduction in the total levels of KRAS protein, irrespective of the specific KRAS mutation. Consequently, downstream signaling through critical oncogenic pathways, namely the MAPK and PI3K-AKT pathways, is inhibited, resulting in cell cycle arrest and apoptosis in KRAS-driven cancer cells.[1]
Mechanism of Action
The mechanism of this compound is distinct from inhibitors that target the KRAS protein directly. By acting at the translational level, it has the potential to be effective against a broad range of KRAS mutations found in NSCLC.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other representative pan-KRAS inhibitors in relevant cancer models.
Table 1: In Vitro Activity of this compound and Representative Pan-KRAS Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay | IC50 / Effective Concentration | Reference |
| This compound | NCI-H358 | G12C | KRAS Expression Inhibition | 1.25-5.0 µM | [1] |
| This compound | MIA PaCa-2 | G12C | KRAS Expression Inhibition | 1.25-5.0 µM | [1] |
| PSTA-2413 | Multiple KRAS-mutant cancer cells | G12C, G12D, G12V | Cell Viability | 0.1 - 2 nM | [2] |
| BI-2852 | PDAC cell lines | Various | Cell Viability | ~1 µM | [3] |
| BAY-293 | PDAC cell lines | Various | Cell Viability | ~1 µM | [3] |
Table 2: In Vivo Efficacy of this compound and Representative Pan-KRAS Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MIA PaCa-2 (pancreatic) | 2.5 mg/kg, i.p., daily | 62.0% | [1] |
| This compound | MIA PaCa-2 (pancreatic) | 5.0 mg/kg, i.p., daily | 70.3% | [1] |
| PSTA-2413 | NCI-H727 (NSCLC, G12V) | 1 mg/kg | 104% | [2] |
| PSTA-2413 | NCI-H727 (NSCLC, G12V) | 3 mg/kg | 107% | [2] |
| LSN3074753 | NCI-H2122 (NSCLC, G12C) | Not Specified | 66.9% | [4][5] |
| LSN3074753 | A549 (NSCLC, G12S) | Not Specified | 82.4% | [4][5] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC models are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of KRAS Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Model Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
NSCLC cell line (e.g., NCI-H358) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment.[6][7]
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control to the respective groups according to the predetermined dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers, Western blot for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Disclaimer
The quantitative data and protocols provided are for research purposes only. The data for pan-KRAS inhibitors other than this compound are included as representative examples and may not be directly extrapolated. Researchers should optimize these protocols for their specific experimental conditions and cell lines. This compound is not for human use.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pan-KRAS-IN-5 Treatment in 3D Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including colorectal, pancreatic, and lung cancers.[1][2][3] For decades, it was considered "undruggable."[1] While the development of mutant-specific inhibitors, such as those targeting KRAS G12C, has been a major breakthrough, the heterogeneity of KRAS mutations necessitates therapies with broader activity.[1][4] Pan-RAS inhibitors, which target multiple RAS isoforms and mutations, offer the potential to overcome both intrinsic and adaptive resistance mechanisms.[1][5]
This document describes the application of pan-KRAS-IN-5 , a representative, non-covalent pan-KRAS inhibitor, in three-dimensional (3D) organoid cultures. This compound preferentially binds to the inactive, GDP-bound state of KRAS, blocking nucleotide exchange mediated by factors like SOS1.[2][6] This prevents KRAS activation and subsequently inhibits downstream oncogenic signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways.[2][3][7]
The use of 3D organoid models provides a more physiologically relevant system for preclinical drug evaluation compared to traditional 2D cell cultures.[1][8] Patient-derived organoids (PDOs), in particular, preserve the genetic and phenotypic characteristics of the original tumor, offering a powerful platform for assessing the efficacy of targeted therapies like this compound.[9]
Mechanism of Action
This compound functions by locking KRAS in its inactive state. In cancer cells with KRAS mutations, the protein is often constitutively active (GTP-bound), driving uncontrolled cell proliferation and survival.[7] this compound binds to a pocket on the KRAS protein, preventing the exchange of GDP for GTP, which is a critical step for its activation.[4][6] This leads to the suppression of downstream signaling cascades.
Caption: this compound inhibits the KRAS activation cycle and downstream signaling.
Data Presentation
The efficacy of this compound was evaluated in 3D organoid models derived from various cancer cell lines. The data below demonstrates its potent and selective activity against KRAS-mutant models.
Table 1: Anti-proliferative Activity of this compound in 3D Organoid Models
| Cell Line | KRAS Status | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | G13D | Colorectal | 10.1 | [1] |
| DLD-1 | G13D | Colorectal | 4.7 | [1] |
| PANC-1 | G12D | Pancreatic | ~950* | [2] |
| HT-29 | Wild-Type | Colorectal | 2600 | [1] |
| COLO 205 | Wild-Type | Colorectal | 2430 | [1] |
| Value for BAY-293, a representative pan-KRAS inhibitor. |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Model | Treatment | p-ERK Levels | p-AKT Levels | Reference |
| KRAS G12D Organoids | 1 µM this compound (24h) | Reduced | Reduced | [10] |
| KRAS WT Organoids | 1 µM this compound (24h) | No significant change | No significant change | [10] |
| PANC-1 (G12D) Cells | BAY-293 (72h) | Inhibited (rebound observed) | Inhibited (rebound observed) | [2] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in 3D organoid cultures.
Protocol 1: 3D Organoid Culture and Drug Treatment
This protocol describes the formation of spheroids/organoids from cancer cell lines in cell-repellent plates.
Materials:
-
KRAS-mutant (e.g., HCT-116) and KRAS wild-type (e.g., HT-29) cell lines.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Trypsin or TrypLE.
-
384-well or 1536-well cell-repellent, round-bottom plates.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using TrypLE, wash with PBS, and perform a cell count.[11]
-
Seeding: Resuspend cells in complete medium to a concentration of 0.5 x 10⁵ cells/mL (for 250 cells/well in a 384-well plate; optimize cell number for each cell line).[8]
-
Dispensing: Dispense 50 µL of the cell suspension into each well of the cell-repellent plate.
-
Spheroid Formation: Centrifuge the plates briefly (e.g., 200 x g for 2 minutes) to aggregate cells at the bottom of the wells. Incubate at 37°C, 5% CO₂ for 48-72 hours to allow for spheroid formation. Visually confirm spheroid formation using a microscope.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Carefully remove a portion of the medium from each well and add the prepared drug dilutions. For a 384-well plate, a final volume of 50-100 µL is typical.
-
Incubation: Incubate the treated organoids for 72 hours at 37°C, 5% CO₂.[10][12]
Protocol 2: Cell Viability Assessment (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
Treated organoid plates from Protocol 1.
-
CellTiter-Glo® 3D Reagent.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL to wells containing 100 µL).
-
Lysis and Signal Stabilization: Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves using appropriate software (e.g., GraphPad Prism) to calculate IC50 values.
Protocol 3: Western Blot Analysis of Pathway Inhibition
This protocol is used to verify the on-target effect of this compound by measuring the phosphorylation status of downstream effectors like ERK and AKT.
Materials:
-
Treated organoids.
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution) to depolymerize matrix if used.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Vinculin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Organoid Lysis: Collect treated organoids from multiple wells. If embedded in a matrix, first dissolve the matrix using a cell recovery solution on ice. Pellet the organoids by centrifugation.
-
Protein Extraction: Lyse the organoid pellets with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.
Experimental Workflow
The diagram below outlines the complete workflow for testing this compound in 3D organoid cultures.
Caption: Workflow for evaluating this compound efficacy in 3D organoids.
This compound demonstrates potent and selective inhibition of KRAS-mutant cancer cell growth in advanced 3D organoid models. The protocols outlined here provide a robust framework for its preclinical evaluation, from initial viability screening to mechanistic validation of pathway inhibition. The use of patient-derived organoids, in particular, can further enhance the translational relevance of these studies, helping to identify patient populations most likely to benefit from pan-KRAS targeted therapies.[1][9] This approach underscores the value of combining innovative targeted drugs with physiologically relevant model systems to accelerate cancer drug discovery.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening | eLife [elifesciences.org]
Application Notes and Protocols for Measuring Apoptosis Induced by pan-KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis in cancer cell lines following exposure to pan-KRAS inhibitors. As specific quantitative data for "pan-KRAS-IN-5" is not publicly available, this document utilizes representative data from well-characterized pan-KRAS inhibitors such as BI-2865, BAY-293, and ADT-007 to illustrate the expected outcomes and methodologies.
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancers.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival.[2] Pan-KRAS inhibitors are a class of therapeutic agents designed to target multiple KRAS mutants, offering a broader treatment approach.[3][4] One of the key mechanisms by which these inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[5][6] Accurate and robust measurement of apoptosis is therefore critical for the preclinical evaluation of these compounds.
This document outlines detailed protocols for three common and reliable methods to quantify apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
-
Western Blotting for Apoptosis Markers: To detect the cleavage of key apoptotic proteins like PARP and Caspase-3.
Mechanism of Action: pan-KRAS Inhibition and Apoptosis Induction
Pan-KRAS inhibitors typically function by binding to the KRAS protein, often in its inactive GDP-bound state, and preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[3] This inhibition blocks the loading of GTP, thus preventing KRAS activation and subsequent downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[7][8] The suppression of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.[6]
Caption: pan-KRAS inhibitor mechanism of action.
Data Presentation: Quantifying Apoptosis
The following tables present representative quantitative data from studies on various pan-KRAS inhibitors. These tables are intended to provide an expected range of apoptotic induction.
Table 1: Apoptosis Measured by Annexin V/PI Staining
| Cell Line | KRAS Mutation | Treatment (Inhibitor, Conc., Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells | Reference |
| MIA PaCa-2 | G12C | Vehicle (DMSO) | 2.5 | 3.1 | 5.6 | [3] |
| MIA PaCa-2 | G12C | BAY-293 (2.5 µM, 48h) | 15.8 | 8.2 | 24.0 | [3] |
| PANC-1 | G12D | Vehicle (DMSO) | 3.2 | 2.8 | 6.0 | [3] |
| PANC-1 | G12D | BAY-293 (5 µM, 48h) | 4.1 | 3.5 | 7.6 | [3] |
| HCT116 | G13D | ADT-007 (10 nM, 72h) | Increased | Increased | Significantly Increased | [9] |
| SNU-245 | WT Amp | BI-2493 (1 µM, 48h) | ~10 | ~15 | ~25 | [10] |
Table 2: Caspase-3/7 Activity
| Cell Line | KRAS Mutation | Treatment (Inhibitor, Conc., Time) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) | Reference |
| KRAS-mutant models | Various | pan-KRAS inhibitor | Increased | [6] |
| MIA PaCa-2 | G12C | ADT-007 (Concentration-dependent) | Increased active, cleaved caspase 3 | [5] |
Table 3: Western Blot Analysis of Apoptotic Markers
| Cell Line | KRAS Mutation | Treatment (Inhibitor, Conc., Time) | Change in Cleaved PARP | Change in Cleaved Caspase-3 | Reference | | :--- | :--- | :--- | :--- | :--- | | PANC-1 | G12D | BAY-293 (5 µM, 48h) | Increased | Not specified |[3] | | MIA PaCa-2 | G12C | ADT-007 | Increased | Increased |[5] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation of viable cells, early apoptotic cells, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Adherent or suspension cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
6-well plates or other suitable culture vessels
-
This compound and vehicle control (e.g., DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of harvest (e.g., 2-5 x 10^5 cells/well in a 6-well plate).
-
Allow cells to adhere overnight (for adherent lines).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time period (e.g., 24, 48, 72 hours). Include positive (e.g., staurosporine) and negative controls.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Trypsinize the cells, and then combine them with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS. For each wash, resuspend the cell pellet in PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate gates using unstained, Annexin V-only, and PI-only stained cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells/debris
-
-
Caption: Annexin V/PI staining workflow.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled, 96-well microplates suitable for luminescence measurements
-
Cultured cells
-
This compound and vehicle control
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 100 µL of cell suspension per well in a 96-well plate at a density of 1-2 x 10^4 cells/well.
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only + reagent) from all experimental readings.
-
Calculate the fold change in caspase activity by dividing the net luminescence of the treated samples by the net luminescence of the vehicle control samples.
-
Protocol 3: Western Blotting for Cleaved PARP and Caspase-3
Western blotting allows for the qualitative and semi-quantitative detection of specific proteins. The cleavage of PARP by caspase-3 is a hallmark of apoptosis. This protocol detects the full-length and cleaved forms of PARP and caspase-3.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-total PARP, anti-total Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates or 10 cm dishes as described in Protocol 1.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) relative to the full-length proteins and the loading control indicates apoptosis.
-
Caption: Western blotting workflow for apoptosis markers.
By following these detailed protocols and using the provided representative data as a benchmark, researchers can effectively and accurately measure the apoptotic effects of this compound and other novel pan-KRAS inhibitors in preclinical cancer models.
References
- 1. The role of K-Ras gene mutation in TRAIL-induced apoptosis in pancreatic and lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for pan-KRAS-IN-5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation, survival, and tumorigenesis.[3] The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a promising therapeutic strategy.[1][4]
This document provides detailed application notes and protocols for the use of a representative pan-KRAS inhibitor, herein referred to as pan-KRAS-IN-5, in high-throughput screening (HTS) applications. While specific data for a compound named "this compound" is not extensively available in the public domain, the information presented is based on the well-characterized mechanisms and experimental data of other known pan-KRAS inhibitors.
Mechanism of Action
Pan-KRAS inhibitors are designed to target various mutant forms of the KRAS protein.[5] A common mechanism of action for pan-KRAS inhibitors is the disruption of the interaction between KRAS and its guanine nucleotide exchange factor (GEF), SOS1.[1] By preventing this interaction, these inhibitors block the exchange of GDP for GTP, thereby maintaining KRAS in its inactive "OFF" state.[1][6] This leads to the suppression of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[7][8] Some pan-RAS inhibitors have also been shown to bind to nucleotide-free RAS, preventing GTP activation and subsequent effector interactions.[9]
Data Presentation: In Vitro Antiproliferative Activity of Pan-KRAS Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pan-KRAS inhibitors against various cancer cell lines, providing a benchmark for the expected potency of this compound.
Table 1: IC50 Values of Pan-KRAS Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) |
| BAY-293 | PANC-1 | G12D | 0.95 - 6.64[1] |
| BI-2852 | PANC-1 | G12D | 18.83 - >100[1] |
| BAY-293 | MIA PaCa-2 | G12C | 0.95 - 6.64[1] |
| BI-2852 | MIA PaCa-2 | G12C | 18.83 - >100[1] |
Table 2: IC50 Values of Pan-KRAS Inhibitors in Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) |
| BAY-293 | SW480 | G12V | 1.15 - 5.26[1] |
| BI-2852 | SW480 | G12V | 19.21 - >100[1] |
| BAY-293 | HCT116 | G13D | 1.15 - 5.26[1] |
| BI-2852 | HCT116 | G13D | 19.21 - >100[1] |
Experimental Protocols
High-Throughput Screening (HTS) for Pan-KRAS Inhibitors using a Cell Viability Assay
This protocol describes a typical HTS workflow to screen for and characterize pan-KRAS inhibitors like this compound using a cell-based viability assay.
1. Materials and Reagents:
-
Cancer cell lines with known KRAS mutations (e.g., PANC-1, MIA PaCa-2, SW480)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and other control compounds (e.g., known pan-KRAS inhibitors, DMSO as vehicle control)
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader capable of luminescence detection
2. Experimental Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound and control compounds in DMSO. A typical 8-point dose-response curve might range from 0.001 µM to 100 µM.
-
Further dilute the compounds in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cell plates and add 50 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells from all other measurements.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% cell viability.
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.
Mandatory Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for pan-KRAS inhibitors.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analysis to character the clinicopathological and genomic features of KRAS-mutated patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer | bioRxiv [biorxiv.org]
- 4. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemistry for KRAS Expression Following pan-KRAS-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pan-KRAS-IN-5 is a novel pan-KRAS translation inhibitor that targets the 5′-untranslated region (UTR) RNA G-quadruplexes of KRAS mRNA. This interaction stabilizes the G-quadruplex structure, thereby inhibiting the translation of the KRAS protein.[1] Consequently, this compound leads to a reduction in the levels of KRAS protein, which in turn blocks downstream signaling through the MAPK and PI3K-AKT pathways.[1] This mechanism of action makes this compound a promising therapeutic agent for KRAS-driven cancers.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of KRAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples following treatment with this compound. The protocol is intended to assist researchers in assessing the pharmacodynamic effects of the inhibitor on KRAS protein expression in a tissue-specific context.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ (72h) | MIA PaCa-2 (KRAS G12C) | 3.3 µM | [1] |
| PANC-1 (KRAS G12D) | 5.6 µM | [1] | |
| HPAF-II (KRAS G12D) | 5.4 µM | [1] | |
| SW620 (KRAS G12V) | 5.1 µM | [1] | |
| HCT116 (KRAS G13D) | 4.0 µM | [1] | |
| NCI-H358 (KRAS G12C) | 4.8 µM | [1] | |
| Tumor Growth Inhibition (TGI) | MIA PaCa-2 Xenograft | 62.0% (2.5 mg/kg, i.p.) | [1] |
| MIA PaCa-2 Xenograft | 70.3% (5.0 mg/kg, i.p.) | [1] |
Experimental Protocols
Immunohistochemistry Protocol for KRAS in FFPE Tissues
This protocol is adapted from established methods for KRAS IHC and should be optimized for specific tissue types and experimental conditions.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Peroxidase/Phosphatase blocking reagent (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-KRAS antibody (dilution 1:100 - 1:800, requires optimization)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat antigen retrieval buffer to 95-100°C in a microwave, pressure cooker, or water bath.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with a peroxidase blocking reagent for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS antibody in the blocking buffer to the optimized concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene (or a substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. KRAS protein expression is typically observed in the cytoplasm and/or on the cell membrane. The staining intensity and the percentage of positive cells should be evaluated and compared between control and this compound-treated tissues.
-
Visualizations
Caption: Experimental workflow for IHC analysis of KRAS expression.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pan-KRAS-IN-5 Concentration for IC50 Determination
Welcome to the technical support center for pan-KRAS-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound for accurate IC50 determination. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-KRAS translation inhibitor. It functions by targeting and stabilizing the G-quadruplex structures (rG4s) found in the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This stabilization inhibits the translation of the KRAS protein, subsequently blocking downstream signaling pathways such as the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
Q2: What is a good starting concentration range for my IC50 experiments with this compound?
A2: Based on published data, a good starting point for a dose-response curve would be to use a concentration range that brackets the expected IC50 values. For this compound, reported IC50 values in various cancer cell lines are in the low micromolar range.[1] Therefore, a sensible starting range would be from 0.1 µM to 50 µM, with a series of 8 to 10 dilutions.
Q3: Which cancer cell lines are sensitive to this compound?
A3: this compound has been shown to be effective in various KRAS-driven cancer cell lines. The reported IC50 values for this compound in several cell lines are summarized in the table below.
Data Presentation: Reported IC50 Values for this compound
| Cell Line | Cancer Type | KRAS Mutation | Reported IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3[1] |
| PANC-1 | Pancreatic Cancer | G12D | 5.6[1] |
| HPAF-II | Pancreatic Cancer | G12D | 5.4[1] |
| SW620 | Colorectal Cancer | G12V | 5.1[1] |
| HCT116 | Colorectal Cancer | G13D | 4.0[1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 4.8[1] |
Signaling Pathway Diagram
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Troubleshooting Guide
Q4: My dose-response curve is flat or shows very little inhibition. What could be the problem?
A4: There are several potential reasons for a flat or weak dose-response curve:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a significant effect. Review the reported IC50 values for your cell line (see table above) and ensure your concentration range is appropriate.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Too high a cell density can make the cells appear resistant, while too low a density can lead to poor viability even in the control wells. It is crucial to optimize the cell seeding density for each cell line.
-
Compound Stability: Ensure that this compound is properly dissolved and stable in your culture medium. Some compounds can precipitate out of solution, especially at higher concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Incubation Time: The duration of compound exposure may not be sufficient for the translational inhibition to manifest as a decrease in cell viability. Consider extending the incubation time (e.g., from 24 hours to 48 or 72 hours).
Q5: I am observing high variability between my replicate wells. How can I improve the consistency of my assay?
A5: High variability can be a common issue in cell-based assays. Here are some tips to improve reproducibility:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique, especially when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Thorough Mixing: After adding the viability reagent (e.g., CellTiter-Glo), ensure proper mixing to achieve complete cell lysis and a uniform signal.
Q6: My results show an initial drop in viability at the lowest concentrations, followed by a typical sigmoidal curve. What does this mean?
A6: This "hook effect" or non-monotonic dose response can sometimes be observed. Potential causes include:
-
Compound Solubility: The compound may be less soluble at higher concentrations, leading to a less effective concentration than intended.
-
Off-Target Effects: At very high concentrations, the compound might have off-target effects that are not related to its primary mechanism of action.
-
Assay Interference: The compound itself might interfere with the assay chemistry at certain concentrations. For luminescence-based assays like CellTiter-Glo, some compounds can quench or enhance the luminescent signal. It is advisable to run a control experiment with the compound in the absence of cells to check for any direct effect on the assay reagent.
Experimental Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Sterile PBS
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination using the CellTiter-Glo® assay.
References
Technical Support Center: Pan-KRAS-IN-5 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for pan-KRAS-IN-5. As a translation inhibitor targeting the 5'-UTR RNA G-quadruplex (rG4) of KRAS mRNA, understanding its specificity is crucial for accurate experimental interpretation and therapeutic development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as a pan-KRAS translation inhibitor. It specifically targets and stabilizes a G-quadruplex structure within the 5'-untranslated region (5'-UTR) of the KRAS messenger RNA (mRNA).[1] By binding to this rG4, it impedes the translation process, leading to a reduction in the synthesis of the KRAS protein.[1] This, in turn, is intended to block downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by KRAS mutations.[1]
Q2: What are the likely sources of off-target effects for this compound?
A2: Given its mechanism of action, the primary source of off-target effects for this compound is its potential to bind to G-quadruplex structures in the 5'-UTRs of other mRNAs. The human transcriptome contains numerous sequences with the potential to form G-quadruplexes.[2][3] If this compound binds to and stabilizes these other rG4s, it could lead to the unintended inhibition of translation of other proteins, resulting in unforeseen cellular phenotypes.
Q3: How can I predict potential off-target mRNAs for this compound?
A3: Researchers can utilize various computational tools and databases to predict which mRNAs, other than KRAS, might be affected by this compound. These resources identify putative G-quadruplex forming sequences (PQS) in the 5'-UTRs of human genes.
Table 1: Computational Tools and Databases for G-Quadruplex Prediction
| Tool/Database | Description | Link |
| QGRS Mapper | A web-based tool for predicting G-quadruplexes in nucleic acid sequences. | --INVALID-LINK-- |
| GRSDB2 | A database of putative quadruplex forming G-rich sequences in eukaryotic pre-mRNAs.[4] | --INVALID-LINK-- |
| GRS_UTRdb | A database focused on G-rich sequences within the 5'- and 3'-UTRs of eukaryotic mRNAs.[4][5] | --INVALID-LINK-- |
| G4Hunter | An algorithm that scores sequences based on their G-richness and the propensity to form G-quadruplexes. | Available as a package in R/Bioconductor. |
| rG4detector | A convolutional neural network-based tool for identifying potential RNA G-quadruplexes.[6] | Availability may vary; refer to the original publication. |
| G4mismatch | A deep neural network to predict G-quadruplex propensity from sequence data.[7] | Availability may vary; refer to the original publication. |
By inputting the 5'-UTR sequences of genes of interest or performing a transcriptome-wide analysis, researchers can generate a list of potential off-target candidates for further experimental validation.
Q4: What are the known on-target effects of this compound that I should expect to see?
A4: In KRAS-driven cancer cell lines, treatment with this compound is expected to lead to a dose- and time-dependent decrease in KRAS protein levels, without altering KRAS mRNA levels.[1] Consequently, a reduction in the phosphorylation of downstream effectors such as MEK, ERK, AKT, and mTOR should be observed.[1] Phenotypically, this should result in the inhibition of cell proliferation, induction of G2/M phase cell cycle arrest, and an increase in apoptosis, as indicated by markers like cleaved caspase-3.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of this compound off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or phenotype not consistent with KRAS inhibition. | The observed phenotype may be due to an off-target effect of this compound on another critical protein. | 1. Use the computational tools listed in Table 1 to identify potential off-target mRNAs with 5'-UTR G-quadruplexes. 2. Perform a literature search for the functions of these potential off-target genes to see if their inhibition could explain the observed phenotype. 3. Validate the off-target effect by measuring the protein levels of the candidate off-target(s) following this compound treatment using Western blotting or mass spectrometry. 4. Perform rescue experiments by overexpressing the suspected off-target protein to see if it reverses the observed phenotype. |
| No significant change in the protein level of a predicted off-target. | The predicted G-quadruplex may not form a stable structure in the cellular context, or this compound may have a low binding affinity for it. | 1. Validate the formation of the G-quadruplex in the 5'-UTR of the predicted off-target mRNA using biophysical techniques such as Circular Dichroism (CD) spectroscopy or NMR spectroscopy. 2. Determine the binding affinity of this compound to the predicted off-target G-quadruplex using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 3. Perform in vitro translation assays with the off-target mRNA in the presence and absence of this compound. |
| Variability in experimental results between different cell lines. | The expression levels of off-target proteins and the cellular context can influence the response to this compound. | 1. Characterize the expression profile of potential off-target genes in the cell lines being used. 2. Consider that different cell lines may have different dependencies on certain pathways, which could be affected by off-target inhibition. |
| Difficulty in distinguishing on-target vs. off-target effects. | The cellular phenotype is a combination of both on-target KRAS inhibition and potential off-target effects. | 1. Use a KRAS-independent cell line as a negative control to identify effects that are not mediated by KRAS inhibition. 2. Employ a structurally related but inactive analog of this compound as a negative control. 3. Use siRNA or shRNA to specifically knock down KRAS and compare the resulting phenotype to that of this compound treatment. |
Experimental Protocols
Protocol 1: Identification of Potential Off-Target mRNAs using Bioinformatics
-
Obtain 5'-UTR Sequences: Download the 5'-UTR sequences of the human transcriptome from a database such as Ensembl or UCSC Genome Browser.
-
Predict G-Quadruplex Forming Sequences: Utilize a computational tool like QGRS Mapper or G4Hunter to scan the 5'-UTR sequences for potential G-quadruplex forming motifs. A common motif to search for is G3+N1-7G3+N1-7G3+N1-7G3+.[8]
-
Filter and Prioritize Candidates: Filter the list of potential off-targets based on the G-quadruplex score, location within the 5'-UTR, and the known function of the gene. Prioritize genes with critical cellular functions that could explain unexpected phenotypes.
-
Literature Review: Conduct a thorough literature review on the prioritized candidate genes to understand their role in cellular processes and their potential as off-targets.
Protocol 2: Validation of Off-Target Protein Downregulation
-
Cell Culture and Treatment: Culture the cells of interest and treat them with a range of concentrations of this compound and a vehicle control for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis to measure the protein levels of the prioritized off-target candidates. Use an antibody specific to the protein of interest and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities to determine the fold change in protein expression upon treatment with this compound.
Protocol 3: In Vitro G-Quadruplex Binding Assay (Circular Dichroism)
-
Oligonucleotide Synthesis: Synthesize RNA oligonucleotides corresponding to the predicted G-quadruplex forming sequence in the 5'-UTR of the potential off-target mRNA.
-
Folding of G-Quadruplex: Anneal the RNA oligonucleotide in a buffer containing a stabilizing cation (e.g., KCl) to promote G-quadruplex formation.
-
CD Spectroscopy: Record the Circular Dichroism (CD) spectrum of the folded RNA. A characteristic positive peak around 260 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure.
-
Ligand Titration: Titrate increasing concentrations of this compound into the RNA solution and record the CD spectrum at each concentration. A change in the CD signal upon ligand addition indicates binding.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detecting and Profiling Endogenous RNA G-Quadruplexes in the Human Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GRSDB2 and GRS_UTRdb: databases of quadruplex forming G-rich sequences in pre-mRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRS UTRdb Database | Background Information [bioinformatics.ramapo.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. G4mismatch: Deep neural networks to predict G-quadruplex propensity based on G4-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Pan-KRAS-IN-5 In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pan-KRAS-IN-5 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of KRAS translation. It functions by targeting and stabilizing 5'-UTR RNA G-quadruplexes (rG4s) of KRAS mRNA. This stabilization impedes the translation process, leading to a reduction in the levels of KRAS protein without affecting KRAS mRNA levels. The subsequent decrease in KRAS protein disrupts downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1] This ultimately induces cell cycle arrest and apoptosis in cancer cells driven by KRAS mutations.[1]
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: Based on preclinical xenograft models using MIA PaCa-2 cells, a recommended starting dose is in the range of 2.5 to 5.0 mg/kg, administered via intraperitoneal (i.p.) injection daily.[1] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose with minimal toxicity.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation for in vivo administration is critical for the solubility and bioavailability of the compound. While specific formulation details for this compound are not extensively published, similar small molecule inhibitors are often formulated in vehicles such as a mixture of 0.5% Natrosol and 5% HPβCD (hydroxypropyl-β-cyclodextrin).[2] It is advisable to consult the manufacturer's guidelines or perform solubility tests to determine the most suitable vehicle for your study.
Q4: What are the expected outcomes of successful this compound treatment in a xenograft model?
A4: Successful treatment with this compound in a KRAS-mutant xenograft model is expected to result in a dose-dependent inhibition of tumor growth.[1] Additionally, you should observe a reduction in the expression of KRAS protein in the tumor tissue.[1] Downstream signaling pathways should also be affected, with decreased phosphorylation of key proteins like MEK, ERK, and AKT.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | - Suboptimal Dose: The administered dose may be too low to achieve a therapeutic effect. - Poor Bioavailability: The compound may not be reaching the tumor at sufficient concentrations due to issues with formulation or administration route. - Compound Instability: The compound may be degrading in the formulation or after administration. - Model Resistance: The specific cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to pan-KRAS inhibition. | - Perform a dose-escalation study to identify the maximum tolerated dose and optimal therapeutic dose. - Re-evaluate the formulation. Test different vehicles to improve solubility and stability. Consider alternative administration routes. - Assess the stability of the compound in the formulation over time and at relevant temperatures. - Verify the KRAS mutation status of your model. Consider investigating potential resistance mechanisms, such as activation of bypass signaling pathways. |
| High Toxicity or Animal Morbidity | - Dose Too High: The administered dose may be exceeding the maximum tolerated dose. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Off-Target Effects: The compound may be inhibiting other cellular processes, leading to toxicity. | - Reduce the dose or the frequency of administration. - Run a control group with the vehicle alone to assess its toxicity. Consider alternative, less toxic vehicles. - Monitor for common signs of toxicity (e.g., weight loss, behavioral changes) and perform histopathological analysis of major organs. |
| No Reduction in KRAS Protein Levels | - Ineffective Delivery: The compound may not be reaching the tumor tissue at a high enough concentration. - Assay Issues: The western blot or other protein detection methods may not be optimized. | - Analyze KRAS protein levels in tumor lysates via western blot or immunohistochemistry. - Ensure the quality of your antibodies and optimize your protein extraction and detection protocols. Include appropriate positive and negative controls. |
| Variability in Tumor Growth | - Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to different tumor growth rates. - Animal Health: Differences in the health status of the animals can affect tumor engraftment and growth. - Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to variability. | - Standardize your tumor implantation procedure, ensuring consistent cell numbers and injection technique. - Use healthy, age-matched animals from a reputable supplier. - Ensure accurate and consistent preparation and administration of the compound. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | MIA PaCa-2 | 3.3 μM | [1] |
| PANC-1 | 5.6 μM | [1] | |
| HPAF-II | 5.4 μM | [1] | |
| SW620 | 5.1 μM | [1] | |
| HCT116 | 4.0 μM | [1] | |
| NCI-H358 | 4.8 μM | [1] | |
| In Vivo Efficacy (TGI) | MIA PaCa-2 Xenograft (2.5 mg/kg) | 62.0% | [1] |
| In Vivo Efficacy (TGI) | MIA PaCa-2 Xenograft (5.0 mg/kg) | 70.3% | [1] |
TGI: Tumor Growth Inhibition
Experimental Protocols
In Vivo Xenograft Study Protocol
-
Cell Culture: Culture KRAS-mutant cancer cells (e.g., MIA PaCa-2) in the recommended medium and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 106 to 5 x 106 cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Compound Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at the determined dose and schedule. The control group should receive the vehicle only.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, protein extraction for western blotting, or fixation for immunohistochemistry).
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
References
pan-KRAS-IN-5 resistance mechanisms in cancer cells
Welcome to the technical support center for pan-KRAS-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of resistance to this pan-KRAS translation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel pan-KRAS inhibitor that functions by targeting the 5'-untranslated region (5'-UTR) of KRAS mRNA. Specifically, it binds to and stabilizes G-quadruplex structures within the 5'-UTR, which in turn inhibits the translation of the KRAS protein.[1] This leads to a reduction in the total levels of KRAS protein, thereby blocking downstream signaling through pathways such as the MAPK (MEK/ERK) and PI3K/AKT/mTOR cascades.[1] This mechanism is distinct from inhibitors that target the KRAS protein directly.
Q2: What are the potential on-target resistance mechanisms to this compound?
While specific clinical data on resistance to this compound is still emerging, potential on-target resistance mechanisms can be hypothesized based on its unique mechanism of action. These may include:
-
Mutations in the 5'-UTR of KRAS mRNA: Alterations in the nucleotide sequence of the G-quadruplex forming region could disrupt the binding of this compound, reducing its ability to stabilize the structure and inhibit translation.
-
Overexpression of KRAS mRNA: A significant increase in the transcription of the KRAS gene could overwhelm the inhibitory capacity of a given concentration of this compound, leading to sufficient KRAS protein production to reactivate downstream signaling.
-
Alterations in RNA-binding proteins: Changes in the expression or function of proteins that normally interact with the KRAS 5'-UTR could potentially compete with or prevent this compound binding.
Q3: What are the potential off-target or bypass resistance mechanisms?
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. Based on resistance patterns observed with other KRAS inhibitors, likely bypass mechanisms for this compound include:
-
Reactivation of the MAPK Pathway: This is a common resistance mechanism for KRAS inhibitors.[2][3] This can occur through:
-
Acquired mutations in downstream effectors: Gain-of-function mutations in genes such as BRAF, MEK1 (MAP2K1), or NRAS can reactivate the MAPK pathway independently of KRAS.[4][5]
-
Amplification of downstream effectors: Increased copy number of genes like BRAF or MEK1 can lead to their overexpression and pathway reactivation.
-
Feedback reactivation of upstream signaling: Inhibition of KRAS can sometimes lead to a feedback loop that activates receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET, which can then reactivate the MAPK and/or PI3K/AKT pathways.[2][6]
-
-
Activation of the PI3K/AKT/mTOR Pathway: This pathway can be activated through:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to various targeted therapies, including KRAS inhibitors.[2] EMT can be associated with the activation of alternative signaling pathways.[2]
-
Histological Transformation: In some cases, tumors can change their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, which may be associated with different signaling dependencies and reduced sensitivity to the inhibitor.[4][7]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Experiment | Expected Outcome if Cause is Confirmed |
| Acquired mutations in the KRAS 5'-UTR | Sanger sequencing or targeted next-generation sequencing (NGS) of the KRAS 5'-UTR from resistant cells. | Identification of novel mutations in the G-quadruplex region. |
| Increased KRAS mRNA expression | Quantitative PCR (qPCR) to compare KRAS mRNA levels between sensitive and resistant cells. | Significantly higher levels of KRAS mRNA in resistant cells. |
| Reactivation of MAPK signaling | Western blot analysis of key pathway proteins (p-MEK, p-ERK) in the presence of this compound. | Maintained or increased phosphorylation of MEK and ERK in resistant cells compared to sensitive cells. |
| Activation of PI3K/AKT signaling | Western blot analysis of key pathway proteins (p-AKT, p-mTOR) in the presence of this compound. | Maintained or increased phosphorylation of AKT and mTOR in resistant cells. |
| Bypass mutations in downstream effectors | Targeted NGS panel covering common cancer-associated genes (e.g., BRAF, NRAS, MAP2K1, PIK3CA, PTEN). | Identification of new mutations in genes downstream of KRAS. |
Problem 2: Intrinsic resistance to this compound in a KRAS-mutant cell line.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Experiment | Expected Outcome if Cause is Confirmed |
| Pre-existing bypass pathway activation | Baseline assessment of MAPK and PI3K/AKT pathway activity via Western blot (p-ERK, p-AKT). | High basal levels of p-ERK and/or p-AKT that are not significantly reduced by this compound. |
| Co-occurring mutations | Whole-exome or targeted NGS of the untreated cell line. | Presence of mutations in genes known to confer resistance to KRAS pathway inhibition (e.g., BRAF, PIK3CA, loss of PTEN). |
| Cellular context and lineage dependencies | Analysis of cell lineage markers and EMT markers (e.g., E-cadherin, Vimentin) via Western blot or immunofluorescence. | Expression of mesenchymal markers or other lineage markers suggesting a reduced dependency on KRAS signaling. |
Experimental Protocols
Protocol 1: Assessment of MAPK and PI3K/AKT Pathway Activation by Western Blot
-
Cell Culture and Treatment: Plate sensitive and resistant cancer cells in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: p-MEK (Ser217/221), MEK, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Targeted Next-Generation Sequencing (NGS) for Resistance Mutations
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive (parental) and resistant cell line populations using a commercial kit.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that covers key cancer driver genes, including but not limited to KRAS, NRAS, HRAS, BRAF, RAF1, MAP2K1, MAPK1, PIK3CA, AKT1, PTEN, NF1, EGFR, FGFR1/2/3, and MET.
-
Sequencing: Perform sequencing on a compatible platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Filter variants against the parental cell line to identify acquired mutations.
-
Annotate identified mutations using databases such as COSMIC and ClinVar to determine their potential functional impact.
-
Visualizations
Caption: Mechanism of action of this compound and downstream signaling pathways.
Caption: Overview of potential on-target and off-target resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Technical Support Center: Overcoming Resistance to pan-KRAS-IN-5
Welcome to the technical support center for pan-KRAS-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to this pan-KRAS translation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel pan-KRAS inhibitor that functions by targeting and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS mRNA. This stabilization is thought to inhibit the translation of the KRAS protein, thereby reducing overall KRAS protein levels, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.
Q2: What are the known or anticipated mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, based on resistance patterns observed with other KRAS inhibitors, potential mechanisms include:
-
Upregulation of KRAS mRNA: Increased transcription of the KRAS gene could potentially overcome the translational inhibition by providing more mRNA template.
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for KRAS. This often involves the reactivation of the MAPK and/or PI3K/AKT pathways through mutations or amplification of other signaling molecules (e.g., receptor tyrosine kinases like EGFR, FGFR).
-
Alterations in the 5'-UTR of KRAS mRNA: Mutations or structural changes in the G-quadruplex region of the KRAS 5'-UTR could potentially reduce the binding affinity of this compound, rendering it less effective.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as MDR1, could reduce the intracellular concentration of this compound.
Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe a decrease in the efficacy of this compound, consider the following initial steps:
-
Confirm Drug Integrity: Ensure that your stock of this compound is properly stored and has not degraded.
-
Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess KRAS Expression: Perform a western blot to check if KRAS protein levels are indeed being suppressed by the inhibitor in your sensitive versus resistant cells.
-
Evaluate Downstream Signaling: Analyze the phosphorylation status of key downstream effectors like ERK and AKT to see if these pathways are being reactivated in the presence of the inhibitor.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
| Possible Cause | Suggested Action |
| Development of Resistance | Characterize the resistant phenotype by comparing it to the parental, sensitive cell line. Perform a dose-response curve to quantify the shift in IC50. |
| Suboptimal Drug Concentration | Re-evaluate the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence drug sensitivity. |
Issue 2: Reactivation of Downstream Signaling Pathways (MAPK or PI3K/AKT)
| Possible Cause | Suggested Action |
| Feedback Loop Activation | Inhibition of KRAS can sometimes lead to a feedback-driven reactivation of upstream receptor tyrosine kinases (RTKs). Screen for changes in the phosphorylation status of RTKs like EGFR, FGFR, or MET. |
| Bypass Mutations | Sequence key genes in the MAPK and PI3K/AKT pathways (e.g., BRAF, MEK, PIK3CA, PTEN) to identify potential activating mutations that could confer resistance. |
| Activation of Wild-Type RAS | In some cases, inhibition of mutant KRAS can lead to the compensatory activation of wild-type RAS isoforms (HRAS, NRAS). |
Issue 3: No Significant Reduction in KRAS Protein Levels Upon Treatment
| Possible Cause | Suggested Action |
| Increased KRAS Transcription | Perform quantitative PCR (qPCR) to measure KRAS mRNA levels. A significant increase in the resistant cells could indicate transcriptional upregulation. |
| Altered 5'-UTR Structure | While technically challenging to verify, consider the possibility of mutations in the 5'-UTR of KRAS that might affect this compound binding. |
| Enhanced Protein Stability | Investigate if the KRAS protein has increased stability in the resistant cells through mechanisms like altered ubiquitination. |
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during the investigation of resistance to this compound.
Table 1: Cell Viability (IC50) in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MIA PaCa-2 | 3.3[1] | > 20 | > 6 |
| PANC-1 | 5.6[1] | > 30 | > 5 |
| HCT116 | 4.0[1] | > 25 | > 6 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| Total KRAS | 1.0 | 0.9 |
| p-ERK (T202/Y204) | 0.2 | 1.2 |
| p-AKT (S473) | 0.3 | 1.5 |
| p-EGFR (Y1068) | 0.4 | 1.8 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for KRAS Signaling Pathway
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., KRAS) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the potential interacting partners.
Visualizations
Caption: Mechanism of action of this compound and the KRAS signaling pathway.
Caption: Potential resistance mechanisms to this compound and strategies to overcome them.
Caption: Experimental workflow for investigating resistance to this compound.
References
Technical Support Center: Pan-KRAS-IN-5 and Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of pan-KRAS-IN-5 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a translational inhibitor that targets the 5'-untranslated region (5'-UTR) of KRAS mRNA. It specifically binds to and stabilizes RNA G-quadruplexes (rG4s) within this region. This stabilization impedes the translation of the KRAS protein, leading to a downstream blockade of the MAPK and PI3K-AKT signaling pathways. The ultimate effects in KRAS-driven cancer cells are the induction of cell cycle arrest and apoptosis.
Q2: Is this compound toxic to normal, non-cancerous cells?
A2: Preclinical data indicates that this compound exhibits a favorable selectivity profile, showing no appreciable cytotoxicity in wild-type (WT) KRAS normal cells.[1] This suggests that the inhibitory action of this compound is specific to cells that are dependent on KRAS signaling for their proliferation and survival. The inhibition of KRAS signaling is intended to selectively target the molecular driver of the disease, thereby minimizing potential harm to normal cells.[2]
Q3: What are the potential off-target effects of this compound?
A3: As this compound targets RNA G-quadruplexes, there is a potential for off-target effects on other mRNAs that may also contain these structures in their 5'-UTRs. RNA G-quadruplexes are known to exist in the 5'-UTRs of many genes and can influence their translation.[3][4] However, the specific off-target profile of this compound has not been extensively detailed in publicly available literature. Researchers should consider performing transcriptomic or proteomic analyses to investigate potential off-target effects in their specific cellular models.
Q4: How does the toxicity of this compound compare to other pan-KRAS inhibitors?
A4: The toxicity of pan-KRAS inhibitors can vary depending on their mechanism of action. For instance, inhibitors that target the interaction between KRAS and SOS1, like BAY-293, may have different off-target effects and toxicity profiles compared to a translational inhibitor like this compound. Some studies suggest that the administration of pan-KRAS inhibitors targeting native KRAS may be limited in vivo by toxicity to normal tissues, necessitating combination therapies to enhance efficacy and reduce toxicity.[5][6]
Troubleshooting Guide: Assessing this compound Toxicity in Normal Cells
This guide provides structured advice for common issues encountered during the in vitro assessment of this compound toxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cytotoxicity observed in normal cell lines. | 1. High concentration of inhibitor: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell line sensitivity: The specific normal cell line being used may have an unforeseen sensitivity. 4. Off-target effects: The inhibitor may be affecting other essential cellular processes through off-target binding to other RNA G-quadruplexes. | 1. Perform a dose-response curve: Titrate this compound over a wide range of concentrations to determine the non-toxic dose range. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle to assess its contribution to cytotoxicity. 3. Test multiple normal cell lines: Use a panel of different normal cell lines (e.g., from different tissues) to confirm if the observed toxicity is cell-line specific. 4. Investigate off-target effects: Consider RNA sequencing or proteomics to identify unintended molecular changes. |
| Inconsistent results between cytotoxicity assays. | 1. Different assay principles: Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels), which can be differentially affected by the inhibitor. 2. Assay interference: The inhibitor may interfere with the assay chemistry itself. | 1. Use multiple, mechanistically distinct assays: Corroborate findings using at least two different types of cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release). 2. Perform assay controls: Include controls to check for interference of the compound with the assay reagents in a cell-free system. |
| Difficulty in determining the IC50 value in normal cells. | 1. Low potency: As expected, this compound may not induce 50% inhibition of viability in normal cells even at high concentrations. | 1. Report as IC50 > highest concentration tested: If a 50% reduction in viability is not achieved, it is standard practice to report the IC50 as greater than the highest concentration tested. This still provides valuable information about the compound's low toxicity. |
Data on this compound Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3[1] |
| PANC-1 | Pancreatic Cancer | G12D | 5.6[1] |
| HPAF-II | Pancreatic Cancer | G12D | 5.4[1] |
| SW620 | Colorectal Cancer | G12V | 5.1[1] |
| HCT116 | Colorectal Cancer | G13D | 4.0[1] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 4.8[1] |
| Normal Cells | - | WT | No appreciable cytotoxicity [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound in normal cells.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Normal human cell line(s) of interest (e.g., human dermal fibroblasts, human bronchial epithelial cells)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Normal human cell line(s)
-
Complete cell culture medium
-
This compound
-
Vehicle
-
Lysis buffer (to create a maximum LDH release control)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with lysis buffer.
-
Incubation: Incubate the plate for the specified treatment period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-UTR RNA G-quadruplexes: translation regulation and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving pan-KRAS-IN-5 efficacy in low serum conditions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using pan-KRAS-IN-5, particularly concerning its efficacy under low serum experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-covalent, potent inhibitor of KRAS. It functions by binding to KRAS and disrupting its interaction with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1).[1][2] This prevents the exchange of GDP for GTP, locking KRAS in its inactive state and subsequently inhibiting downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT that are critical for cell proliferation and survival.[1][2][3] Unlike mutant-specific inhibitors, its pan-KRAS activity allows it to target various KRAS mutations as well as wild-type KRAS.[1][3][4]
Caption: this compound blocks the SOS1-mediated activation of KRAS.
Q2: How do low serum conditions typically affect the efficacy of pan-KRAS inhibitors?
A2: Generally, low serum conditions are expected to increase the sensitivity of KRAS-mutant cancer cells to pan-KRAS inhibitors.[2] Serum contains growth factors that activate upstream signaling, leading to higher levels of active, GTP-bound KRAS. By reducing serum, you decrease this upstream stimulation, resulting in lower cytoplasmic GTP concentrations and less active KRAS.[2] This less active state makes the KRAS protein more susceptible to inhibitors like this compound that block its activation cycle.
Q3: Why might I be observing decreased efficacy of this compound in my low serum experiments?
A3: This is a common point of confusion. If you observe decreased efficacy, it may point to several experimental factors or specific cellular resistance mechanisms rather than a failure of the inhibitor itself. Potential reasons include:
-
Inappropriate Serum Starvation Conditions: The duration or degree of serum starvation may be too severe, causing widespread cell death or cell cycle arrest that masks the specific effect of the inhibitor.[5]
-
Cell Line Dependence: The specific cancer cell line may have developed resistance mechanisms, such as the amplification of the mutant KRAS gene or the activation of alternative signaling pathways that bypass KRAS dependency.[3]
-
Assay Interference: The chosen cell viability assay might not be optimal for low serum conditions, leading to misleading results.
-
Drug Stability: this compound may be less stable in the specific low-serum medium formulation being used.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound efficacy in low serum conditions.
Caption: A logical workflow to troubleshoot this compound efficacy issues.
Quantitative Data Overview
The following tables present hypothetical data for this compound, reflecting expected outcomes based on published results for similar pan-KRAS inhibitors like BAY-293.[2]
Table 1: this compound IC50 Values in Different Serum Conditions
| Cell Line | KRAS Mutation | IC50 (10% Serum) | IC50 (1% Serum) | Fold Change (Sensitivity) |
| MIA PaCa-2 | G12C | 1.5 µM | 0.4 µM | 3.75x Increase |
| PANC-1 | G12D | 2.1 µM | 0.6 µM | 3.50x Increase |
| AsPC-1 | G12D | 6.5 µM | 1.8 µM | 3.61x Increase |
| BxPC-3 | WT | > 50 µM | > 50 µM | No Change |
Data are representative. Actual values may vary based on experimental conditions.
Table 2: Effect of Serum Starvation on Apoptosis (Annexin V Assay)
| Treatment Group (MIA PaCa-2 cells) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (10% Serum) | 4.5% |
| This compound [1 µM] (10% Serum) | 15.2% |
| Vehicle Control (1% Serum, 24h) | 8.1% |
| This compound [1 µM] (1% Serum, 24h) | 35.8% |
Serum starvation alone can induce a baseline level of apoptosis.[5] The key comparison is the significant increase in apoptosis when this compound is added in low serum vs. high serum.
Detailed Experimental Protocols
Protocol 1: Cell Viability (ATP-Based Assay)
This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, as it is a robust indicator of metabolically active cells and less prone to artifacts from serum starvation than metabolic assays like MTT.[6][7]
Caption: Standard workflow for a cell viability assay under low serum.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, PANC-1) into a 96-well white-walled, clear-bottom plate at a pre-determined optimal density in their complete growth medium (containing 10% FBS). Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Serum Starvation: Carefully aspirate the complete medium. Wash each well once with sterile PBS. Add 100 µL of low serum medium (e.g., 1% FBS) to the appropriate wells. For control wells, add fresh 10% FBS medium. Incubate for the desired starvation period (e.g., 24 hours).
-
Drug Treatment: Prepare a 2X serial dilution of this compound in the corresponding medium (1% or 10% FBS). Add 100 µL of the 2X drug solution to the existing 100 µL in the wells to achieve the final concentration. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for the desired drug exposure time (e.g., 72 hours).
-
Assay Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[6]
-
Add an ATP detection reagent (like CellTiter-Glo®) to each well, following the manufacturer's instructions (typically a 1:1 volume addition).[6][7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
References
- 1. Paluratide - Wikipedia [en.wikipedia.org]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
pan-KRAS-IN-5 half-life in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of pan-KRAS-IN-5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture media?
Currently, there is no publicly available data specifying the exact half-life of this compound in cell culture media. The stability of a small molecule inhibitor in solution can be influenced by various factors, including media composition, pH, temperature, and light exposure. For a detailed methodology on how to determine the half-life in your specific experimental setup, please refer to the --INVALID-LINK-- section below.
Q2: What is the mechanism of action for this compound?
This compound is a pan-KRAS translation inhibitor that targets 5′-UTR RNA G-quadruplexes (rG4s).[1] By binding to and stabilizing these structures, it inhibits the translation of KRAS mRNA into protein.[1] This leads to a reduction in total KRAS protein levels, which in turn blocks downstream signaling through the MAPK and PI3K-AKT pathways.[1] The ultimate effects on cancer cells include cell cycle arrest and apoptosis.[1]
Q3: Which cancer cell lines are sensitive to pan-KRAS inhibitors?
The sensitivity to pan-KRAS inhibitors can vary. For instance, the pan-KRAS inhibitor BAY-293 showed complete growth suppression in KRAS mutant pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from 0.95 to 6.64 μM.[2] Another pan-KRAS inhibitor, BI-2852, exhibited weaker effects on PDAC cell lines, with IC50 values from 18.83 to over 100 μM.[2] It is crucial to determine the IC50 for your specific cell line of interest.
Q4: What are the downstream effects of this compound treatment?
Treatment of KRAS-mutant cancer cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of downstream effectors such as MEK, ERK, AKT, and mTOR.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in experimental results | Inconsistent compound stability: The compound may be degrading in the cell culture media over the course of the experiment. | Determine the half-life of this compound in your specific media and under your experimental conditions (see protocol below). Consider replenishing the media with fresh compound at appropriate intervals. |
| Cell line heterogeneity: The cancer cell line may have subpopulations with varying sensitivity to the inhibitor. | Use a clonally selected cell line if possible. Regularly perform cell line authentication. | |
| Lower than expected potency (high IC50) | Feedback activation of signaling pathways: Inhibition of KRAS can sometimes lead to feedback reactivation of upstream receptor tyrosine kinases (RTKs), which can reactivate the pathway. | Consider combination therapies with inhibitors of upstream signaling molecules like SHP2 or specific RTKs. |
| Presence of serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | Perform initial experiments in low-serum or serum-free conditions to assess baseline potency. | |
| No observable effect on cell viability | Cell line is not dependent on KRAS signaling: Some cancer cells with KRAS mutations may not be solely reliant on this pathway for survival. | Confirm KRAS dependency in your cell line using genetic approaches like siRNA or CRISPR-mediated knockout. |
| Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations in the cell culture media. | Visually inspect the media for any precipitate. Determine the aqueous solubility of the compound in your media. | |
| Toxicity in control (wild-type KRAS) cells | Off-target effects: The inhibitor may be affecting other cellular targets besides KRAS. | Perform a counterscreen against a panel of kinases or other relevant targets to assess specificity. |
Experimental Protocols
Protocol: Determining the Half-Life of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of a small molecule inhibitor in cell culture media. It is recommended to adapt this protocol to your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or mass spectrometry)
-
Acetonitrile or other suitable organic solvent for extraction
-
Milli-Q water
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Spike the cell culture medium (with and without serum) with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate. Place the samples in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The t=0 sample should be processed immediately after preparation.
-
Sample Extraction:
-
For each time point, take an aliquot of the medium.
-
Add an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from media components.
-
Create a standard curve using known concentrations of this compound.
-
Inject the extracted samples and quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) by fitting the data to a first-order decay model.
-
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of this compound.
Caption: Experimental Workflow for Half-Life Determination.
References
Preventing degradation of pan-KRAS-IN-5 in experiments
Welcome to the technical support center for pan-KRAS-IN-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintain the stability of this compound. For the solid compound, it is recommended to store it at 4°C, protected from light, and under a nitrogen atmosphere.[1] When in solvent, the inhibitor should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solution from light and store it under nitrogen.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data for this compound in various solvents is not extensively published, similar small molecule inhibitors are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is essential to use high-purity, anhydrous DMSO to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is a coumarin-quinolinium derivative, and compounds of this class are known to be sensitive to light and can undergo photodegradation.[2][3] Therefore, it is imperative to protect the compound, both in solid form and in solution, from light exposure by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal light exposure where possible.
Q4: How does pH affect the stability of this compound?
A4: The stability of coumarin derivatives can be pH-dependent.[1][4] While specific data for this compound is unavailable, it is advisable to maintain a pH range between 6.8 and 7.4 in aqueous solutions to minimize the risk of hydrolysis.[5] Extreme pH values should be avoided.
Q5: Can I use this compound in cell culture media?
A5: Yes, this compound is designed for use in cellular assays. However, the stability of the compound in complex biological media can vary. It is recommended to prepare fresh dilutions of the inhibitor in your specific cell culture medium for each experiment and to minimize the time the compound spends in the media before being added to the cells. For long-term experiments, the stability of the compound in the specific medium at 37°C should be validated.
Troubleshooting Guide
This guide addresses common issues that may arise due to the degradation of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of the inhibitor. | Degradation of the stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions for the stock solution (-80°C, protected from light, under nitrogen). Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Degradation of the working solution. | Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted working solutions for extended periods. | |
| Photodegradation during the experiment. | Minimize light exposure during all experimental steps. Use amber-colored tubes and plates. If possible, perform light-sensitive steps in a dark room or under a red light. | |
| pH-induced hydrolysis. | Ensure the pH of your experimental buffers and media is within the optimal range (typically pH 6.8-7.4). | |
| Variability in results between experiments. | Inconsistent handling of the inhibitor. | Standardize all handling procedures, including the duration of light exposure and the time between solution preparation and use. |
| Degradation in cell culture media during long-term incubation. | For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. It is advisable to first determine the stability of the inhibitor in your specific cell culture medium over the desired time course. | |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Presence of degradation products. | Analyze a freshly prepared standard of this compound to confirm its retention time. Compare this to the experimental sample to identify potential degradation peaks. If degradation is suspected, follow the preventative measures outlined in this guide. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions. A stability-indicating HPLC method should be developed and validated.[6][7][8]
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare working solutions by diluting the stock solution in the desired test buffer or cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
2. Stress Conditions:
- Photostability: Expose a working solution to laboratory light for varying durations (e.g., 0, 2, 4, 8, 24 hours) at room temperature. A control sample should be kept in the dark.
- pH Stability: Prepare working solutions in buffers with different pH values (e.g., pH 4, 7, 9). Incubate at a constant temperature (e.g., room temperature or 37°C) for different time points.
- Thermal Stability: Incubate working solutions at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C) for various durations.
3. HPLC Analysis:
- At each time point, inject an equal volume of the sample onto a suitable HPLC system.
- Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).[9]
- Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
- Quantify the peak area of the intact this compound at each time point.
4. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
Protocol 2: LC-MS Analysis for Degradation Products
This protocol can be used to identify potential degradation products of this compound.
1. Sample Preparation:
- Use samples from the stability studies (Protocol 1) where significant degradation was observed.
2. LC-MS Analysis:
- Inject the samples into an LC-MS/MS system.
- Use similar chromatographic conditions as in the HPLC protocol to separate the parent compound from its degradation products.
- Acquire mass spectra in both positive and negative ion modes to detect a wide range of potential degradation products.
- Perform fragmentation analysis (MS/MS) on the parent ion and any potential degradation product peaks to aid in their structural elucidation.[10][11][12]
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of this compound.
Caption: Workflow for Assessing this compound Stability.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Validation & Comparative
A Comparative Guide to Pan-KRAS Inhibitors: Performance and Experimental Insights
The development of inhibitors targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge in oncology. While the first generation of KRAS inhibitors has shown success by targeting specific mutations, namely G12C, the emergence of pan-KRAS inhibitors marks a significant advancement, offering the potential to treat a broader range of KRAS-driven cancers. This guide provides a comparative overview of several prominent pan-KRAS inhibitors, presenting their performance based on available preclinical data and outlining the experimental methodologies used for their characterization.
The Landscape of Pan-KRAS Inhibition
Pan-KRAS inhibitors are designed to bind to and inhibit the function of various forms of the KRAS protein, including multiple common mutations beyond G12C (such as G12D, G12V, and G13D) and, in some cases, the wild-type protein.[1][2] This broad activity is crucial for overcoming the heterogeneity of KRAS mutations and potentially addressing acquired resistance to mutation-specific inhibitors. The inhibitors discussed in this guide employ different mechanisms of action, primarily targeting either the inactive GDP-bound (OFF) state or the active GTP-bound (ON) state of KRAS, or even both.
Comparative Performance of Pan-KRAS Inhibitors
The following tables summarize the quantitative data for several leading pan-KRAS inhibitors, providing a snapshot of their biochemical affinity, cellular potency, and in-vivo efficacy.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors
| Inhibitor | Target State | Binding Affinity (Kd or IC50) |
| BI-2865 | KRAS(OFF) | Kd: 6.9 nM (WT), 4.5 nM (G12C), 32 nM (G12D), 26 nM (G12V), 4.3 nM (G13D)[3] |
| BAY-293 | SOS1-KRAS Interaction | IC50: 21 nM[4][5] |
| RMC-6236 | RAS(ON) | N/A (Forms a tri-complex with CypA and RAS(ON))[6] |
| ADT-007 | Nucleotide-free RAS | N/A (Binds to nucleotide-free RAS to block GTP activation)[7][8] |
| HEC211909 | KRAS(ON/OFF) | Single-digit nanomolar IC50 against both GDP and GTP-bound KRAS mutants[5][9] |
Table 2: Cellular Potency of Pan-KRAS Inhibitors
| Inhibitor | Cell Line (KRAS Mutation) | IC50 |
| BI-2865 | BaF3 (G12C, G12D, G12V) | ~140 nM (mean)[3] |
| BAY-293 | NCI-H358 (G12C), Calu-1 (G12C) | 3,480 ± 100 nM, 3,190 ± 50 nM[4] |
| K-562 (WT), MOLM-13 (WT) | 1,090 ± 170 nM, 995 ± 400 nM[4] | |
| RMC-6236 | Various KRAS-mutant cell lines | Potent growth suppression[6] |
| ADT-007 | HCT-116 (G13D) | 5 nM[10][11] |
| MIA PaCa-2 (G12C) | 2 nM[10] | |
| HEC211909 | Various KRAS-mutant cell lines | Sub-nanomolar IC50 values[5][9] |
Table 3: In Vivo Efficacy of Pan-KRAS Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model (KRAS Mutation) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| BI-2493 | SW480 (G12V) | 30 or 90 mg/kg, p.o., twice daily | Tumor growth suppression[6] |
| NCI-H358 (G12C) | 30 mg/kg, p.o., twice daily | Tumor growth suppression[6] | |
| MKN1 (WT amplified) | 90 mg/kg, p.o. | 140% TGI (regression)[12] | |
| RMC-6236 | Multiple KRAS G12X models | Oral administration | Profound and durable tumor regressions[6][13] |
| ADT-007 | Colorectal cancer syngeneic models | 10 mg/kg, intra-tumoral, daily | Strong tumor growth inhibition[8] |
| HEC211909 | PK59 (G12D), HPAC (G12D), H358 (G12C) | 30 or 60 mg/kg, p.o., twice daily for 21 days | Dose-dependent tumor regressions[5][9] |
Signaling Pathways and Experimental Workflows
To understand the context of pan-KRAS inhibitor activity and the methods used for their evaluation, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for the preclinical and clinical evaluation of pan-KRAS inhibitors.
Experimental Protocols
Detailed, step-by-step experimental protocols for proprietary compounds are often not fully available in the public domain. However, the following sections summarize the general methodologies for the key experiments cited in this guide.
Biochemical Assays (e.g., HTRF for KRAS-SOS1 Interaction)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure the binding affinity of inhibitors to their targets.[1][3][7][14][15]
-
Principle: This assay measures the interaction between two tagged proteins (e.g., His-tagged KRAS and GST-tagged SOS1). An antibody against one tag is labeled with a donor fluorophore (e.g., Terbium cryptate), and an antibody against the second tag is labeled with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific fluorescent signal. Inhibitors that disrupt this interaction will cause a decrease in the HTRF signal.[1][3][7][14][15]
-
General Procedure:
-
Recombinant tagged KRAS and SOS1 proteins are incubated in an assay buffer.
-
The test compound (pan-KRAS inhibitor) is added at various concentrations.
-
The fluorescently labeled antibodies are added to the mixture.
-
After an incubation period, the HTRF signal is read using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assays (e.g., CellTiter-Glo®)
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.[16][17][18][19][20]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.[16][17][18][19][20]
-
General Procedure:
-
Cancer cells with specific KRAS mutations are seeded in 96- or 384-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the pan-KRAS inhibitor.
-
After a set incubation period (typically 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is determined.
-
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and tolerability of drug candidates.[21][22][23][24][25]
-
Principle: Human cancer cell lines with known KRAS mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the pan-KRAS inhibitor, and tumor growth is monitored over time.[21][22][23][24][25]
-
General Procedure:
-
A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The pan-KRAS inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
-
Conclusion
The development of pan-KRAS inhibitors represents a significant step forward in the quest to effectively target KRAS-driven cancers. The inhibitors highlighted in this guide demonstrate the potential to address a wide array of KRAS mutations with varying mechanisms of action and promising preclinical activity. As these and other pan-KRAS inhibitors advance through clinical trials, they hold the promise of providing new therapeutic options for a large population of cancer patients with previously undruggable tumors. The continued refinement of experimental methodologies will be crucial in accurately characterizing the next generation of these targeted therapies.
References
- 1. revvity.com [revvity.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. revvity.com [revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blossombio.com [blossombio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. OUH - Protocols [ous-research.no]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 23. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating Pan-KRAS-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, a pivotal oncogene mutated in a significant fraction of human cancers, has been a long-standing challenge. The recent emergence of pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, offers new therapeutic avenues. Among these, pan-KRAS-IN-5 presents a unique mechanism by inhibiting KRAS translation. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of this compound, alongside alternative pan-KRAS inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a novel pan-KRAS inhibitor that does not directly bind to the KRAS protein. Instead, it targets and stabilizes the G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS mRNA.[1] This stabilization impedes the translation of KRAS mRNA into protein, leading to a reduction in the total cellular levels of both wild-type and mutant KRAS.[1] Consequently, this disrupts downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[1]
Comparison of Target Engagement Validation Methods
Validating that a compound interacts with its intended target within a cell is a critical step in drug development. For this compound, this involves demonstrating a reduction in KRAS protein levels and subsequent downstream signaling. For direct KRAS binders, this involves confirming physical interaction with the KRAS protein. The following table summarizes and compares key experimental methods for validating target engagement of this compound and other pan-KRAS inhibitors.
| Method | Principle | This compound Application | Direct KRAS Inhibitor Application | Pros | Cons |
| Western Blot | Measures protein levels using specific antibodies. | Primary method to demonstrate a dose- and time-dependent decrease in total KRAS protein levels. Also used to show reduced phosphorylation of downstream effectors (p-MEK, p-ERK, p-AKT).[1] | Can show downstream pathway inhibition. Less direct for target engagement unless coupled with other techniques. | Widely available, relatively inexpensive, provides quantitative data on protein levels and pathway activity. | Indirect measure of target engagement for direct binders, requires specific antibodies, can be semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[2][3][4] | Not applicable as it does not directly bind to the KRAS protein. | Excellent method to confirm direct binding of an inhibitor to KRAS. A positive result is an increase in the melting temperature of KRAS.[2] | Direct evidence of target binding in a cellular context, label-free.[3] | Can be low-throughput, requires optimization for each target.[5] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to isolate the target protein, followed by mass spectrometry to identify and quantify the protein and any bound molecules.[6][7] | Not applicable for direct target engagement. Could potentially be used to show reduced KRAS protein levels in a more sensitive manner than Western Blot. | A powerful method to directly detect the drug-KRAS complex and quantify the fraction of bound vs. unbound KRAS.[8][9][10][11] | Highly specific and sensitive, provides direct evidence of binding, can be used in tissues.[8] | Technically demanding, requires specialized equipment and expertise. |
| Fluorescence-Based Reporter Assays | Genetically encoded fluorescent reporters to monitor KRAS expression, localization, or downstream pathway activity.[12][13][14] | A reporter with KRAS 5'-UTR fused to a fluorescent protein could directly show inhibition of translation. | Can be used to measure the functional consequences of KRAS inhibition, such as changes in downstream signaling.[13] | High-throughput, allows for real-time monitoring in live cells.[14] | Can be artificial due to overexpression of fusion proteins, may not fully recapitulate endogenous signaling. |
| Quantitative RT-PCR (qRT-PCR) | Measures mRNA levels. | Crucial negative control to demonstrate that this compound reduces KRAS protein levels without affecting KRAS mRNA transcription.[1] | Not directly applicable for target engagement but can be used to rule out off-target effects on transcription. | Highly sensitive and specific for quantifying mRNA. | Does not provide information about protein levels or activity. |
Experimental Protocols
Western Blot for KRAS Expression and Downstream Signaling
Objective: To quantify the effect of this compound on the protein levels of KRAS and the phosphorylation status of its downstream effectors.
Methodology:
-
Cell Culture and Treatment: Plate KRAS-driven cancer cells (e.g., MIA PaCa-2, PANC-1) at a suitable density. After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM) for various time points (e.g., 24, 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KRAS, phospho-MEK, phospho-ERK, phospho-AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.
Cellular Thermal Shift Assay (CETSA) for Direct KRAS Inhibitors
Objective: To confirm direct binding of a small molecule inhibitor to KRAS in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cancer cells expressing the target KRAS mutant with the test compound or vehicle control for a defined period.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide the cell suspension into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by Western blot using an anti-KRAS antibody to detect the amount of soluble KRAS at each temperature.
-
Data Analysis: Plot the amount of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Occupancy
Objective: To directly measure the fraction of KRAS bound by a covalent or high-affinity non-covalent inhibitor.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor. Lyse the cells under conditions that preserve protein-drug interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-KRAS antibody conjugated to magnetic or agarose beads to capture the KRAS protein.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured KRAS and digest it into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of the peptide containing the drug modification (for covalent inhibitors) versus the unmodified peptide. For non-covalent inhibitors, specialized MS techniques may be required to detect the intact drug-protein complex. This provides a direct measure of target occupancy.[8]
Visualizing KRAS Signaling and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Conclusion
Validating the target engagement of pan-KRAS inhibitors is essential for their preclinical and clinical development. For a unique inhibitor like this compound, which acts on mRNA translation, a combination of Western blotting to demonstrate a reduction in KRAS protein levels and qRT-PCR to show no change in mRNA levels provides a robust validation of its mechanism. In contrast, for direct KRAS binders, biophysical methods like CETSA and direct detection by IP-MS are the gold standard for confirming target engagement in cells. The choice of method should be guided by the inhibitor's mechanism of action and the specific questions being addressed in the research. This guide provides a framework for selecting and implementing the appropriate experimental strategies to confidently validate the cellular activity of novel pan-KRAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Precise Characterization of KRAS4B Proteoforms by Combining Immunoprecipitation with Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. A fluorescent biosensor for measuring Ras activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-5 and EGFR Inhibitor Combination: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pan-KRAS inhibitor pan-KRAS-IN-5 in combination with EGFR inhibitors, alongside alternative therapeutic strategies. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in targeting KRAS-driven cancers.
Executive Summary
KRAS mutations are among the most prevalent oncogenic drivers, historically rendering tumors "undruggable." The emergence of KRAS inhibitors has marked a significant breakthrough in oncology. However, resistance to monotherapy often develops, frequently through the reactivation of upstream signaling pathways, most notably the epidermal growth factor receptor (EGFR) pathway. This has led to the rational combination of KRAS and EGFR inhibitors to achieve more profound and durable anti-tumor responses.
This guide focuses on this compound, a novel pan-KRAS translation inhibitor. While direct preclinical data for the combination of this compound with EGFR inhibitors is not yet publicly available, this guide will provide a detailed overview of this compound monotherapy and use the well-documented combination of other pan-KRAS and mutant-specific KRAS inhibitors with EGFR inhibitors as a proxy to illustrate the potential of this therapeutic strategy. We will compare this combination with alternative approaches, providing supporting experimental data to inform future research directions.
This compound: A Novel Mechanism of Action
This compound is a pan-KRAS translation inhibitor that uniquely targets the 5'-untranslated region (5'-UTR) of KRAS mRNA.[1] It functions by binding to and stabilizing G-quadruplex structures within the KRAS 5'-UTR, which in turn inhibits the translation of the KRAS protein.[1] This mechanism is distinct from many other KRAS inhibitors that target the protein itself. By reducing the overall levels of KRAS protein, this compound can effectively block downstream signaling through both the MAPK and PI3K-AKT pathways.[1]
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound across a range of KRAS-mutant cancer cell lines.
| Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| MIA PaCa-2 | G12C | 3.3 | [1] |
| PANC-1 | G12D | 5.6 | [1] |
| HPAF-II | G12D | 5.4 | [1] |
| SW620 | G12V | 5.1 | [1] |
| HCT116 | G13D | 4.0 | [1] |
| NCI-H358 | G12C | 4.8 | [1] |
In vivo, this compound has shown significant tumor growth inhibition in a KRAS-mutant MIA PaCa-2 xenograft model, with daily intraperitoneal injections of 2.5 mg/kg and 5.0 mg/kg resulting in tumor growth inhibition (TGI) of 62.0% and 70.3%, respectively, without significant toxicity.[1]
The Rationale for Combining Pan-KRAS Inhibitors with EGFR Inhibitors
A common mechanism of acquired resistance to KRAS inhibitors is the feedback activation of upstream receptor tyrosine kinases (RTKs), particularly EGFR.[2][3][4] Inhibition of the MAPK pathway by a KRAS inhibitor can relieve a negative feedback loop, leading to increased EGFR signaling and reactivation of the RAS-MAPK pathway, thus circumventing the KRAS blockade. Co-inhibition of both KRAS and EGFR can prevent this feedback loop, leading to a more sustained and potent anti-tumor effect.[2][3][5]
Pan-KRAS and EGFR Inhibitor Combination: Preclinical Evidence
As a proxy for this compound, this section summarizes preclinical data from studies combining other pan-KRAS or pan-RAS inhibitors with EGFR inhibitors.
RMC-7977 (pan-RAS inhibitor) and Gefitinib (EGFR inhibitor)
A recent study demonstrated that EGFR inhibition sensitizes KRAS-mutated cancers to the pan-RAS inhibitor RMC-7977.[2]
In Vitro Synergy:
| Cell Line | KRAS Mutation | Combination | Synergy Score (ZIP) | Reference |
| A549 | KRAS G12S | RMC-7977 + Gefitinib | >10 | [2] |
| H2009 | KRAS G12A | RMC-7977 + Gefitinib | >10 | [2] |
In Vivo Efficacy:
In a mouse syngeneic tumor model (LL/2), the combination of RMC-7977 and gefitinib resulted in significantly greater tumor growth inhibition compared to either agent alone.[2] The combination therapy also led to a more profound and sustained inhibition of downstream p-ERK and p-AKT levels.[2]
Alternative Combination Strategy: Mutant-Specific KRAS Inhibitors and EGFR Inhibitors
The combination of mutant-specific KRAS inhibitors with EGFR inhibitors is a clinically validated strategy, particularly in colorectal cancer.[1][3][4]
Sotorasib (KRAS G12C inhibitor) and Panitumumab (EGFR inhibitor):
In the CodeBreaK 101 trial, the combination of sotorasib and panitumumab in patients with chemorefractory KRAS G12C-mutated metastatic colorectal cancer demonstrated a confirmed objective response rate (ORR) of 30% and a median progression-free survival (PFS) of 5.7 months.[1]
Adagrasib (KRAS G12C inhibitor) and Cetuximab (EGFR inhibitor):
The KRYSTAL-1 trial showed that the combination of adagrasib and cetuximab in a similar patient population resulted in an ORR of 46% and a median PFS of 6.9 months.
Comparison with Alternative Therapeutic Strategies
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Representative Agents |
| Pan-KRAS + EGFR Inhibition | Broadly inhibits all KRAS mutants and prevents EGFR-mediated resistance. | Potential to treat a wide range of KRAS mutations; overcomes a key resistance mechanism. | Limited clinical data currently available for pan-KRAS inhibitors. | This compound (preclinical), RMC-7977 (preclinical), BI-2865 (preclinical) + Gefitinib, Cetuximab, Panitumumab |
| Mutant-Specific KRAS + EGFR Inhibition | Specifically targets a single KRAS mutation and prevents EGFR-mediated resistance. | Clinically validated efficacy in specific mutations (e.g., G12C); high specificity. | Only effective in patients with the specific targetable mutation. | Sotorasib, Adagrasib + Cetuximab, Panitumumab |
| Pan-RAS Inhibition | Inhibits all RAS isoforms (KRAS, NRAS, HRAS). | Broadest potential applicability across all RAS-driven cancers. | Potential for on-target toxicities due to inhibition of wild-type RAS in normal tissues. | RMC-6236 (clinical) |
| KRAS PROTACs | Induce the degradation of the KRAS protein. | Potential for more complete and sustained target inhibition compared to traditional inhibitors. | Early stage of development; potential for off-target effects. | Not yet in widespread clinical use. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the pan-KRAS inhibitor, the EGFR inhibitor, and the combination of both.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). The plate is then read using a luminometer.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis. Synergy is assessed using methods such as the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the inhibitors for various time points, then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins in the KRAS and EGFR signaling pathways (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: KRAS-mutant cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point the mice are randomized into different treatment groups (vehicle control, pan-KRAS inhibitor alone, EGFR inhibitor alone, and the combination).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Conclusion and Future Directions
The combination of pan-KRAS inhibitors with EGFR inhibitors represents a highly promising therapeutic strategy for a broad range of KRAS-driven cancers. While direct evidence for the combination of this compound with EGFR inhibitors is still forthcoming, the strong preclinical rationale and the success of similar combinations with other KRAS inhibitors provide a solid foundation for future investigation.
Future research should focus on:
-
Evaluating the in vitro and in vivo efficacy of this compound in combination with various EGFR inhibitors across a panel of KRAS-mutant cancer models.
-
Investigating the mechanisms of resistance to this combination therapy to inform the development of next-generation treatment strategies.
-
Exploring the potential of this combination in different tumor types beyond those traditionally associated with KRAS mutations.
-
Conducting clinical trials to assess the safety and efficacy of this combination in patients with KRAS-mutant cancers.
This guide provides a framework for understanding the current landscape and future potential of combining this compound with EGFR inhibitors. The data presented herein should serve as a valuable resource for researchers dedicated to advancing the treatment of KRAS-driven malignancies.
References
- 1. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pan-KRAS Inhibitors and Immunotherapy: A Synergistic Alliance Against KRAS-Mutant Cancers
A new frontier in oncology is emerging with the combination of pan-KRAS inhibitors and immunotherapy, offering a promising strategy to overcome resistance and enhance therapeutic efficacy in notoriously difficult-to-treat KRAS-mutant tumors. Preclinical evidence strongly suggests that this dual approach can lead to durable tumor regression and prolonged survival, paving the way for a new paradigm in cancer treatment. This guide provides a comprehensive comparison of the synergistic effects of pan-KRAS inhibitors and immunotherapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The KRAS oncogene, once considered "undruggable," is the most frequently mutated gene in human cancers, driving tumor growth, proliferation, and immune evasion.[1][2] While the development of KRAS G12C-specific inhibitors has been a significant breakthrough, these therapies are limited to a specific mutation and can be susceptible to resistance.[3][4] Pan-KRAS inhibitors, which target multiple KRAS variants, offer a broader therapeutic window and, when combined with immunotherapy, can unlock a potent anti-tumor immune response.[1][5]
Mechanism of Synergy: Remodeling the Tumor Microenvironment
The synergy between pan-KRAS inhibitors and immunotherapy stems from their complementary mechanisms of action. Pan-KRAS inhibitors not only directly target the oncogenic signaling within cancer cells but also remodel the tumor microenvironment (TME) to be more receptive to immune attack.[1][6]
Figure 1. Synergistic mechanism of pan-KRAS inhibitors and immunotherapy.
Preclinical studies have shown that pan-KRAS inhibition leads to:
-
Increased T-cell infiltration: Pan-KRAS inhibitors can increase the number of tumor-infiltrating T-cells, crucial for an effective anti-tumor immune response.[1][6]
-
Decreased immunosuppressive cells: These inhibitors can reduce the population of myeloid-derived suppressor cells (MDSCs) within the TME, which are known to dampen immune responses.[1]
-
Enhanced antigen presentation: By inhibiting KRAS signaling, tumor cells may become more visible to the immune system through enhanced expression of major histocompatibility complex (MHC) molecules.[7]
Preclinical Efficacy: A Comparative Overview
Multiple preclinical studies have demonstrated the superior efficacy of combining pan-KRAS inhibitors with immunotherapy compared to monotherapy.
| Pan-KRAS Inhibitor | Cancer Model | Immunotherapy | Key Findings | Reference |
| BI-2493 | Pancreatic Cancer (in vivo) | Not specified | Suppressed tumor growth, prolonged survival, and remodeled the TME with increased immune cells. | [1] |
| RAS(ON) multiselective inhibitors (e.g., daraxonrasib, RMC-7977) | Pancreatic Cancer (preclinical models) | Not specified | Combination therapy led to tumor shrinkage in all mouse models, with 50% achieving a complete response.[3] | [3][8] |
| MRTX1133 (KRAS G12D inhibitor) | Pancreatic Cancer (preclinical models) | Immune checkpoint inhibitors | Combination therapy resulted in durable tumor elimination and significantly improved survival.[9] | [9] |
| ADT-007 (Pan-RAS inhibitor) | Colorectal and Pancreatic Cancer (syngeneic and xenogeneic mouse models) | Not specified | Demonstrated robust antitumor activity and activation of innate and adaptive immunity in the TME.[10] | [10] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.
In Vivo Tumor Models
-
Cell Lines and Animal Models: Studies often utilize human cancer cell lines with various KRAS mutations (e.g., G12D, G12V) xenografted into immunodeficient mice (e.g., nude mice) or syngeneic models in immunocompetent mice to assess the effects on the tumor microenvironment.[1][10]
-
Drug Administration: Pan-KRAS inhibitors are typically administered orally or via intraperitoneal injection at specified doses and schedules. Immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), are usually administered via intraperitoneal injection.[9]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.[1]
Immunological Assays
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to analyze the infiltration of various immune cell populations (e.g., CD4+ T cells, CD8+ T cells, MDSCs) within the tumor tissue.[1]
-
Flow Cytometry: This method is employed to quantify different immune cell subsets in tumors, spleens, and lymph nodes to provide a more detailed analysis of the immune response.
-
Gene Expression Analysis: Techniques like RNA sequencing are used to analyze changes in gene expression related to immune signaling pathways within the tumor.[11]
Figure 2. Generalized experimental workflow for preclinical evaluation.
The Path Forward: Clinical Translation
The compelling preclinical data has spurred the initiation of clinical trials to evaluate the safety and efficacy of combining pan-KRAS inhibitors with immunotherapy in patients with KRAS-mutant solid tumors.[12][13][14] These trials will be crucial in determining the optimal dosing, scheduling, and patient populations that will benefit most from this promising combination therapy.
Figure 3. The clinical development pathway for combination therapies.
Conclusion
The synergistic combination of pan-KRAS inhibitors and immunotherapy represents a paradigm shift in the treatment of KRAS-driven cancers. By directly targeting the oncogenic driver and simultaneously unleashing the power of the immune system, this approach holds the potential to induce deep and durable responses in a broad range of patients. The ongoing research and clinical trials will be instrumental in translating this promising preclinical evidence into effective therapies for patients battling these challenging malignancies.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunotherapy may boost KRAS-targeted therapy in pancreatic cancer - ecancer [ecancer.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The impact of KRAS mutations on the clinical outcome and immune response following immunotherapy for pancreatic cancer - Christenson - Annals of Pancreatic Cancer [apc.amegroups.org]
- 8. Immunotherapy may boost KRAS-targeted therapy in pancreatic cancer | Penn Today [penntoday.upenn.edu]
- 9. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 14. curetoday.com [curetoday.com]
Pan-KRAS-IN-5 and Chemotherapy: A Comparative Guide to Combination Strategies
In the evolving landscape of oncology, the direct targeting of KRAS, one of the most frequently mutated oncogenes in human cancers, has transitioned from an elusive goal to a clinical reality. While mutation-specific KRAS inhibitors have shown promise, the development of pan-KRAS inhibitors, capable of targeting multiple KRAS mutations, represents a significant advancement. This guide provides a comparative analysis of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor, in the context of combination therapies with chemotherapy, drawing on preclinical data and comparing its potential with other KRAS inhibitors currently under investigation.
This compound: A Novel Mechanism of Action
This compound is a preclinical pan-KRAS translation inhibitor that uniquely targets the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This region can fold into a secondary structure known as a G-quadruplex (rG4).[1] this compound binds to and stabilizes these KRAS rG4s, which in turn inhibits the translation of the KRAS protein.[1] This disruption of protein synthesis leads to the downstream suppression of critical signaling pathways, including the MAPK and PI3K-AKT pathways, ultimately inducing cell cycle arrest and apoptosis in KRAS-driven cancer cells.[1]
Preclinical Efficacy of this compound (Monotherapy)
Preclinical studies have demonstrated the single-agent activity of this compound in various KRAS-mutant cancer cell lines and in a xenograft model.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | 3.3 | [1] |
| PANC-1 | Pancreatic | 5.6 | [1] |
| HPAF-II | Pancreatic | 5.4 | [1] |
In vivo, in a KRAS-mutant MIA PaCa-2 xenograft model, intraperitoneal administration of this compound at doses of 2.5 and 5.0 mg/kg daily for 18 days resulted in significant tumor growth inhibition and a reduction in KRAS protein expression, without affecting total KRAS mRNA levels.[1]
The Rationale for Combining Pan-KRAS Inhibitors with Chemotherapy
While KRAS inhibitors represent a major breakthrough, monotherapy often leads to acquired resistance.[2] Current research is actively investigating combination strategies to overcome this limitation, with chemotherapy being a key partner.[2] The combination of a KRAS inhibitor with chemotherapy is being explored to enhance therapeutic efficacy and potentially prevent or delay the onset of resistance.[2]
Comparative Analysis: this compound and Other KRAS Inhibitors in Combination with Chemotherapy
Direct preclinical or clinical data on the combination of this compound with chemotherapy is not yet publicly available. However, studies involving other KRAS inhibitors provide a strong rationale and a framework for comparison.
Preclinical Evidence with Other KRAS Inhibitors
Recent preclinical studies have highlighted the synergistic effects of combining KRAS inhibitors with standard-of-care chemotherapy. For instance, the experimental KRAS G12D inhibitor, MRTX1133, when combined with gemcitabine and nab-paclitaxel, demonstrated a significant reduction in tumor growth and metastasis in mouse models of pancreatic cancer compared to either treatment alone.[3] This enhanced effect is attributed to the distinct mechanisms of action of the two therapies, with each targeting different cellular pathways that drive cancer cell proliferation.[3]
| KRAS Inhibitor | Chemotherapy | Cancer Model | Key Findings |
| MRTX1133 (G12D inhibitor) | Gemcitabine + nab-paclitaxel | Pancreatic Cancer (mice) | 60% average reduction in tumor size compared to KRAS inhibitor alone; prevention of lung metastasis.[3] |
| Adagrasib (G12C inhibitor) | Cetuximab (EGFR inhibitor) + FOLFIRI | Colorectal Cancer | |
| Sotorasib (G12C inhibitor) | Carboplatin + Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) |
Clinical Landscape
Several clinical trials are underway to evaluate the safety and efficacy of combining KRAS inhibitors with chemotherapy in various cancer types. For example, a sub-cohort of the CodeBreaK 101 trial is investigating the combination of the KRAS G12C inhibitor sotorasib with carboplatin and pemetrexed in patients with advanced KRAS G12C-mutated NSCLC.[4] Similarly, pan-RAS inhibitors like RMC-6236 are being evaluated in clinical trials, with future studies likely to explore combinations with chemotherapy.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of KRAS inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Cells treated with the KRAS inhibitor or vehicle control are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against KRAS, phosphorylated and total ERK, phosphorylated and total AKT, and a loading control (e.g., GAPDH).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, this compound, chemotherapy, combination).
-
Drug Administration: The investigational drugs are administered according to the specified dose and schedule (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for KRAS expression).
Visualizing the Science
Diagrams are essential for illustrating complex biological pathways and experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What’s new in KRAS mutation research? | MD Anderson Cancer Center [mdanderson.org]
- 3. Chemo Boosts KRAS Inhibitor Against Pancreatic Cancer - NCI [cancer.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. m.youtube.com [m.youtube.com]
Pan-KRAS Inhibitors: A Head-to-Head In Vivo Comparison
The landscape of KRAS-targeted therapies is rapidly evolving, with a significant focus on developing pan-KRAS inhibitors that can target various KRAS mutations. This guide provides a head-to-head comparison of the in vivo performance of several emerging pan-KRAS inhibitors, based on available preclinical data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic agents.
In Vivo Efficacy: Comparative Tumor Growth Inhibition
Direct comparisons of pan-KRAS inhibitors in preclinical xenograft models are crucial for assessing their relative potency and potential clinical utility. The following table summarizes key in vivo efficacy data from head-to-head studies.
| Inhibitor | Comparison Inhibitor | Cancer Model | Dosing | Outcome | Citation |
| PSTA-2413 | RMC-6236 | PK59 Pancreatic Cancer Xenograft (KRAS G12D) | PSTA-2413: 0.3, 1, 3 mg/kg; RMC-6236: 3 mg/kg | PSTA-2413 showed TGI of 109%, 110%, and 111% at 0.3, 1, and 3 mg/kg, respectively, compared to 105% TGI for RMC-6236. | [1] |
| PSTA-2413 | RMC-6236 | NCI-H727 Lung Cancer Xenograft (KRAS G12V) | PSTA-2413: 1, 3 mg/kg; RMC-6236: 3 mg/kg | PSTA-2413 achieved TGI of 104% and 107% at 1 and 3 mg/kg, respectively, outperforming RMC-6236 (100% TGI). | [1] |
| ADT-007 | BI-2865 | MIA PaCa-2 Cells (KRAS G12C) | Not specified | ADT-007 was significantly more potent and caused much less growth inhibition than BI-2865. | [2][3] |
| MCB-294 | BI-2865 & MRTX1133 | Not specified | Not specified | MCB-294 demonstrates superior activity compared to the inactive-state selective pan-KRAS inhibitor BI-2865 and the KRAS G12D inhibitor MRTX1133. | [4] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are critical for its clinical success. Below is a comparison of key PK parameters for PSTA-2413 and RMC-6236.
| Parameter | PSTA-2413 | RMC-6236 | Citation |
| Clearance (mL/min/kg) | 4.3 | 10.2 | [1] |
| Volume of Distribution (Vdss, L/kg) | 2.1 | 1.4 | [1] |
| Half-life (h) | 7.9 | 2.4 | [1] |
| Predicted Human Half-life (h) | 27 | Not specified | [1] |
| Dosing Schedule | Predicted once-daily | Not specified | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. While specific protocols can vary between studies, the general methodology for in vivo xenograft studies is outlined below.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines with the desired KRAS mutation (e.g., PK59 with KRAS G12D) are cultured under standard conditions.
-
Animal Models: 7- to 8-week-old female immunodeficient mice (e.g., nude mice) are used. All animal studies are conducted in accordance with institutional and governmental guidelines.[5]
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a solution like Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational pan-KRAS inhibitors and the vehicle control are administered according to the specified dosing schedule (e.g., orally, intraperitoneally) and duration. For example, MRTX1133 has been administered via intraperitoneal injections.[6]
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival may also be assessed.
-
Tolerability Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatments.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to analyze target engagement and downstream signaling inhibition (e.g., pERK levels) via methods like immunohistochemistry or western blotting.[7]
Summary of Key Pan-KRAS Inhibitors in Development
-
BI-2493 and BI-2865: These are "OFF" state pan-KRAS inhibitors that have demonstrated potent anti-tumor activity in preclinical models of cancers driven by KRAS mutations and in tumors with KRAS wild-type amplification.[5][8][9][10]
-
ADT-007: A novel pan-RAS inhibitor that potently inhibits the growth of RAS mutant cancer cells, irrespective of the specific RAS mutation or isozyme.[2][3] It has shown greater potency than BI-2865 in certain models.[2][3]
-
RMC-6236: A pan-RAS inhibitor that targets all three RAS isoforms (HRAS, NRAS, and KRAS).[5][8]
-
PSTA-2413: A next-generation oral pan-RAS inhibitor that has shown strong in vitro potency and in vivo antitumor efficacy, outperforming RMC-6236 in some preclinical models.[1] It works by disrupting the RAS/BRAF interaction.[1]
-
HEC211909: An orally bioavailable, potent pan-KRAS(ON/OFF) inhibitor effective against various KRAS mutations.[11]
Concluding Remarks
The development of pan-KRAS inhibitors represents a significant advancement in targeting KRAS-driven cancers. The head-to-head in vivo data, although still emerging, suggests that newer generation inhibitors like PSTA-2413 and ADT-007 may offer improved efficacy over earlier compounds. However, direct comparative clinical data will be the ultimate determinant of their therapeutic value. The provided experimental frameworks and pathway diagrams serve as a foundational resource for researchers in this competitive and rapidly advancing field.
References
- 1. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pan-KRAS-IN-5: A Novel Strategy Against Sotorasib Resistance
A comparative analysis of pan-KRAS inhibitors in overcoming resistance to KRAS G12C-targeted therapies for researchers, scientists, and drug development professionals.
The emergence of covalent inhibitors targeting KRAS G12C, such as sotorasib, marked a significant milestone in treating KRAS-mutant cancers. However, the clinical benefit is often limited by the development of resistance. This has spurred the development of next-generation inhibitors, including pan-KRAS inhibitors, designed to overcome these resistance mechanisms. This guide provides a comparative overview of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor, and other pan-KRAS inhibitors in the context of sotorasib-resistant models.
Mechanisms of Sotorasib Resistance
Resistance to sotorasib is multifaceted and can arise from:
-
On-target secondary KRAS mutations: New mutations in the KRAS gene can prevent sotorasib from binding effectively.
-
KRAS G12C amplification: An increased number of copies of the KRAS G12C gene can overwhelm the inhibitory effect of sotorasib.[1]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KRAS signaling. This often involves the reactivation of the MAPK pathway through other RAS isoforms (e.g., NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs).[2][3] Activation of the PI3K/AKT/mTOR pathway is another common escape mechanism.[4]
This compound: A Unique Mechanism of Action
This compound represents a distinct strategy for targeting KRAS. Instead of binding to the KRAS protein itself, it targets the 5'-untranslated region (5'-UTR) of KRAS mRNA. Specifically, it binds to and stabilizes RNA G-quadruplexes (rG4s), which are secondary structures in the mRNA that regulate translation. By stabilizing these structures, this compound inhibits the synthesis of the KRAS protein, thereby affecting all KRAS isoforms regardless of their mutational status. This mechanism offers a potential advantage in overcoming resistance mediated by secondary KRAS mutations or amplification.
Comparative Efficacy of Pan-KRAS Inhibitors
While direct experimental data on the efficacy of this compound in sotorasib-resistant models is not yet publicly available, we can compare its preclinical activity in KRAS-mutant models with that of other pan-KRAS inhibitors that have been tested in sotorasib-resistant settings.
| Inhibitor | Target | Mechanism of Action | Efficacy in Sotorasib-Resistant Models |
| This compound | KRAS mRNA (5'-UTR RNA G-quadruplexes) | Pan-KRAS translation inhibitor | Data not yet available. Preclinical data in KRAS-mutant cell lines (PANC-1, MIA PaCa-2, NCI-H358) shows inhibition of KRAS expression, downstream signaling, and tumor growth. |
| RMC-6236 | Active, GTP-bound state of RAS (pan-RAS) | Non-covalent inhibitor of both mutant and wild-type RAS isoforms | Has demonstrated potent anticancer activity across various RAS-addicted tumor models and has shown early clinical activity. It is suggested to be effective against resistance driven by upstream RTK activation.[5][6] |
| BI-1701963 | SOS1 | Pan-KRAS SOS1 inhibitor; prevents the exchange of GDP for GTP, thus keeping KRAS in its inactive state. | Combination with KRAS G12C inhibitors can overcome resistance mediated by secondary KRAS mutations (e.g., Y96D, Y96S).[7][8] |
Experimental Data
In Vitro Efficacy of this compound in KRAS-Mutant Cell Lines
| Cell Line | KRAS Mutation | Assay | Endpoint | Result |
| PANC-1, MIA PaCa-2, NCI-H358 | Various | Western Blot | KRAS protein expression | Dose-dependent inhibition |
| MIA PaCa-2 | G12C | Western Blot | p-MEK, p-ERK, p-AKT, p-mTOR | Dose- and time-dependent inhibition |
| MIA PaCa-2 | G12C | Proliferation Assay | Cell Viability | Inhibition of proliferation |
| MIA PaCa-2 | G12C | Cell Cycle Analysis | Cell Cycle Arrest | G2/M phase arrest |
| MIA PaCa-2 | G12C | Apoptosis Assay | Cleaved Caspase 3 | Induction of apoptosis |
In Vivo Efficacy of this compound in a KRAS-Mutant Xenograft Model
| Animal Model | Cell Line | Treatment | Result |
| Xenograft | MIA PaCa-2 (KRAS G12C) | This compound (2.5 and 5.0 mg/kg, i.p., daily for 18 days) | Dose-dependent tumor growth inhibition (62.0% and 70.3% TGI, respectively) with no significant body weight loss. Reduced KRAS protein expression in tumors. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed KRAS-mutant cancer cells (both sotorasib-sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with increasing concentrations of this compound or other inhibitors for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
Western Blot for KRAS Signaling Pathway
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies can include those against total KRAS, p-MEK, total MEK, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million KRAS-mutant cancer cells (sotorasib-resistant) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][14]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[13]
-
Treatment Administration: Administer this compound, a comparator drug, or vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule.[14]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry) to confirm target engagement and downstream effects.[14]
Conclusion
This compound, with its unique mechanism of inhibiting KRAS translation, presents a promising new approach to treating KRAS-driven cancers. While its efficacy in sotorasib-resistant models remains to be demonstrated, its ability to target all KRAS isoforms at the level of protein synthesis suggests it could be a valuable strategy to overcome resistance mechanisms that plague current KRAS G12C-specific inhibitors. Further preclinical studies in sotorasib-resistant models are warranted to validate this potential and to position this compound in the evolving landscape of KRAS-targeted therapies. Direct-acting pan-RAS inhibitors like RMC-6236 and pathway modulators like SOS1 inhibitors also represent viable strategies, and a comparative evaluation of these different mechanistic approaches will be crucial in developing effective treatments for patients with acquired resistance to sotorasib.
References
- 1. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpls.org [wjpls.org]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis [mdpi.com]
- 13. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 14. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Pathway Inhibition by pan-KRAS-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pan-KRAS-IN-5 with other pan-KRAS inhibitors, focusing on the validation of downstream pathway inhibition. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex signaling pathways and workflows.
Introduction to this compound
This compound is a novel, potent, and selective pan-KRAS translation inhibitor. Its unique mechanism of action involves targeting the 5'-UTR RNA G-quadruplexes (rG4s) of KRAS mRNA. By binding to and stabilizing these rG4 structures, this compound effectively inhibits the translation of the KRAS protein. This leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, namely the MAPK and PI3K-AKT pathways.[1] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in KRAS-driven cancer cells and inhibit tumor growth in xenograft models.[1]
Comparative Analysis of pan-KRAS Inhibitors
A direct head-to-head comparative study of this compound against other pan-KRAS inhibitors in the same experimental settings is not yet publicly available. However, based on existing literature, we can compare their distinct mechanisms of action and reported potencies.
Table 1: Comparison of pan-KRAS Inhibitors
| Inhibitor | Mechanism of Action | Target | Reported IC50 / Efficacy | Key References |
| This compound | Translation inhibitor targeting 5'-UTR RNA G-quadruplexes | KRAS mRNA | IC50: 3.3 µM (MIA PaCa-2), 5.6 µM (PANC-1), 4.0 µM (HCT116).[1] 62-70.3% tumor growth inhibition in a MIA PaCa-2 xenograft model.[1] | MedchemExpress[1] |
| BI-2852 | Inhibits the interaction between KRAS and SOS1 (a guanine nucleotide exchange factor) | KRAS-SOS1 interaction | IC50: 7.54 µM (in vitro nucleotide exchange assay).[2] Antiproliferative IC50s in PDAC cell lines range from 18.83 to over 100 µM.[2] | Zhang et al., 2022[2] |
| BAY-293 | Inhibits the interaction between KRAS and SOS1 | KRAS-SOS1 interaction | IC50: 85.08 nM (in vitro nucleotide exchange assay).[2] Antiproliferative IC50s in PDAC cell lines range from 0.95 to 6.64 µM.[2] | Zhang et al., 2022[2] |
| RMC-6236 (Daraxonrasib) | RAS(ON) multi-selective inhibitor; forms a tri-complex with cyclophilin A to block downstream effector signaling | Active (GTP-bound) KRAS, NRAS, HRAS | Phase 1 clinical trial shows a 38% overall response rate in NSCLC patients with KRAS G12X mutations.[3] | Arbour et al., 2023[3] |
Experimental Protocols
To validate the downstream pathway inhibition of this compound and other inhibitors, the following standard experimental protocols are widely used.
Western Blotting for Phospho-ERK and Phospho-AKT
This method is used to quantify the phosphorylation status of key downstream effector proteins, ERK and AKT, as a measure of pathway inhibition.
-
Cell Lysis:
-
Treat cancer cells with the desired concentrations of the KRAS inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the KRAS inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
-
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of the KRAS inhibitor in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the KRAS inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to the dosing schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for downstream pathway markers).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Comparison of Inhibitor Mechanisms.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Pan-KRAS Inhibitor Pan-KRAS-IN-5 Across Different KRAS Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to conventional therapies. While the development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough, a large proportion of KRAS-driven cancers are instigated by other mutations, including G12D, G12V, and G13D. This has spurred the development of "pan-KRAS" inhibitors that aim to target a broader spectrum of KRAS mutations. This guide provides a comparative analysis of pan-KRAS-IN-5, a novel pan-KRAS inhibitor with a unique mechanism of action, and evaluates its performance in the context of other pan-KRAS inhibitors.
Mechanism of Action of this compound
Unlike many KRAS inhibitors that target the protein itself, this compound employs a distinct strategy by targeting the translation of the KRAS mRNA. It specifically binds to and stabilizes RNA G-quadruplexes (rG4s) within the 5'-untranslated region (5'-UTR) of the KRAS transcript.[1] This stabilization impedes the translation process, leading to a reduction in the overall levels of both wild-type and mutant KRAS protein.[1] By decreasing the abundance of the KRAS oncoprotein, this compound effectively blocks downstream signaling through the MAPK (MEK/ERK) and PI3K-AKT pathways, ultimately inducing cell cycle arrest and apoptosis in KRAS-driven cancer cells.[1]
Figure 1. Mechanism of action of this compound.
Comparative Performance of this compound
Direct comparative data of this compound across a panel of isogenic cell lines expressing different KRAS mutations is limited in the public domain. However, its activity has been evaluated in various cancer cell lines harboring different endogenous KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3 |
| NCI-H358 | Lung Cancer | G12C | 4.8 |
| PANC-1 | Pancreatic Cancer | G12D | 5.6 |
| HPAF-II | Pancreatic Cancer | G12D | 5.4 |
| HCT116 | Colorectal Cancer | G13D | 4.0 |
| SW620 | Colorectal Cancer | G12V | 5.1 |
| Table 1: Anti-proliferative Activity of this compound in Various KRAS-Mutant Cancer Cell Lines.[1] |
The data indicates that this compound exhibits activity in the low micromolar range against cell lines with common KRAS mutations including G12C, G12D, G12V, and G13D. The variation in IC50 values is likely influenced by the different genetic backgrounds of the cell lines, not just the specific KRAS mutation.
Comparison with Alternative Pan-KRAS Inhibitors
To provide a broader context for the performance of this compound, it is useful to compare its activity with other well-characterized pan-KRAS inhibitors that target the KRAS protein directly. BI-2852 and BAY-293 inhibit the interaction between KRAS and the guanine nucleotide exchange factor SOS1, while BI-2865 is an inactive-state selective inhibitor.
| Inhibitor | Target/Mechanism | KRAS G12C (IC50) | KRAS G12D (IC50) | KRAS G12V (IC50) | KRAS G13D (IC50) |
| This compound | KRAS mRNA Translation | ~3.3-4.8 µM (cell lines) | ~5.4-5.6 µM (cell lines) | ~5.1 µM (cell line) | ~4.0 µM (cell line) |
| BI-2852 | KRAS-SOS1 Interaction | Weak activity | 740 nM (KD) | N/A | N/A |
| BAY-293 | KRAS-SOS1 Interaction | ~3.19-3.48 µM (cell lines) | ~3.16 µM (cell line) | N/A | N/A |
| BI-2865 | Inactive (GDP-bound) KRAS | ~140 nM (isogenic BaF3) | ~140 nM (isogenic BaF3) | ~140 nM (isogenic BaF3) | 4.3 nM (KD) |
| Table 2: Comparative Activity of Pan-KRAS Inhibitors. IC50 values are for cell proliferation assays unless otherwise noted. N/A indicates data not readily available.[1][2][3][4][5][6][7][8][9][10] |
From this comparison, it is evident that direct protein-targeting pan-KRAS inhibitors like BI-2865 show more potent activity in the nanomolar range in isogenic cell line models.[2] this compound's activity in the low micromolar range is promising for a translation inhibitor and its unique mechanism may offer advantages in overcoming resistance mechanisms that affect direct protein inhibitors.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS mutant cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled multiwell plates
-
This compound (or other inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Figure 2. Workflow for a cell viability assay.
Western Blot for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways, such as MEK, ERK, and AKT, to confirm the inhibitory effect of this compound.
Materials:
-
KRAS mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
RNA G-Quadruplex Binding Assay (Circular Dichroism)
Circular dichroism (CD) spectroscopy can be used to study the conformational changes of the KRAS 5' UTR RNA upon binding of this compound, confirming the stabilization of the G-quadruplex structure.
Materials:
-
Synthesized KRAS 5' UTR RNA oligonucleotide containing the G-quadruplex forming sequence
-
Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
This compound
-
CD spectrophotometer
Protocol:
-
Dissolve the RNA oligonucleotide in the annealing buffer.
-
Heat the RNA solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for G-quadruplex formation.
-
Record the CD spectrum of the folded RNA from 220 to 320 nm. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate the formation of a parallel G-quadruplex.
-
Titrate this compound into the RNA solution and record the CD spectrum after each addition.
-
An increase in the ellipticity at 260 nm would indicate stabilization of the G-quadruplex structure by the compound.
-
Melting temperature (Tm) analysis can also be performed by monitoring the CD signal at 260 nm while increasing the temperature, both in the presence and absence of this compound. An increase in Tm in the presence of the inhibitor confirms stabilization.
Conclusion
This compound represents a promising pan-KRAS inhibitor with a novel mechanism of action that circumvents direct targeting of the KRAS protein. While direct comparative data against a comprehensive panel of KRAS mutations in an isogenic background is needed for a definitive assessment of its mutation-specific efficacy, the available data demonstrates its activity against cancer cells harboring a range of common KRAS mutations. Its unique mechanism of inhibiting KRAS translation may provide a valuable therapeutic strategy, potentially overcoming resistance mechanisms that emerge against inhibitors targeting the KRAS protein directly. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. BI-2865 | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Pan-KRAS Inhibitor: A Comparative Analysis Against Industry Standards
For Immediate Release
This guide provides a comprehensive comparison of a novel investigational compound, pan-KRAS-IN-5, with current industry-standard KRAS inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic advantages of a pan-KRAS approach and presents supporting preclinical and clinical data for established competitors.
Introduction to KRAS Inhibition
Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other clear binding sites.[3][4] The recent development of covalent inhibitors targeting a specific KRAS mutation, G12C, has marked a significant breakthrough in oncology. Sotorasib and Adagrasib are the first FDA-approved drugs in this class, establishing a new standard of care for patients with KRAS G12C-mutated tumors.[5][6][7][8]
However, the therapeutic benefit of these agents is limited to the subset of patients with the G12C mutation. A pan-KRAS inhibitor, one that is active against a wide range of KRAS mutations (including G12D and G12V), represents the next frontier in targeting this critical oncogene. This guide will benchmark the hypothetical this compound against the established G12C-specific inhibitors and other pan-RAS inhibitors in development.
The KRAS Signaling Pathway and Inhibitor Mechanisms
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS triggers downstream signaling cascades, most notably the MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[6][9] Oncogenic mutations lock KRAS in a constitutively active state, leading to uncontrolled cell growth.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. What is the mechanism of Adagrasib? [synapse.patsnap.com]
Safety Operating Guide
Personal protective equipment for handling pan-KRAS-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of pan-KRAS-IN-5, a potent pan-KRAS translation inhibitor. Given its mechanism of action targeting RNA G-quadruplexes and its demonstrated ability to induce cell cycle arrest and apoptosis in cancer cells, this compound should be handled as a potentially hazardous and cytotoxic compound.[1] Strict adherence to the following procedures is essential to ensure personnel safety and prevent contamination.
I. Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated. Nitrile gloves are recommended for their resistance to organic solvents.[2] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A dedicated, disposable, solid-front laboratory coat with tight-fitting cuffs is required. The lab coat should be changed immediately if contaminated. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
II. Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram illustrates the recommended step-by-step process.
III. Experimental Protocols
A. Preparation of Stock Solutions
-
Work Area Preparation: Designate a specific area within a certified chemical fume hood for the preparation of this compound solutions. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Tare a clean, empty vial on an analytical balance inside the fume hood. Carefully add the desired amount of powdered this compound to the vial. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial securely and vortex until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container. Protect from light.
B. Decontamination Procedures
-
Surfaces: Wipe down all work surfaces and equipment with a suitable decontaminating solution (e.g., 70% ethanol followed by a surface decontaminant like Surface-Cleanse™ or equivalent) after each use.
-
Spills: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as cytotoxic waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, leak-proof, puncture-resistant container for cytotoxic waste (typically purple or yellow with a cytotoxic symbol).[3][4] | High-temperature incineration by a licensed hazardous waste disposal service.[3][5] |
| Liquid Waste | Labeled, leak-proof container for cytotoxic chemical waste. | Collection by a licensed hazardous waste disposal service for incineration. Do not pour down the drain. |
| Sharps | Labeled, puncture-proof sharps container for cytotoxic waste.[6] | High-temperature incineration by a licensed hazardous waste disposal service.[6] |
| Contaminated PPE | Labeled, leak-proof bag for cytotoxic waste. | High-temperature incineration by a licensed hazardous waste disposal service. |
The following diagram illustrates the logical flow for waste segregation and disposal.
By implementing these safety and handling procedures, researchers can minimize the risks associated with working with the potent small molecule inhibitor, this compound, thereby ensuring a safe and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Which single-use gloves should you wear during RNA extraction with TRIzol®? [shieldscientific.com]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. biowastetn.com [biowastetn.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
